Product packaging for Fosamprenavir-d4(Cat. No.:)

Fosamprenavir-d4

Cat. No.: B12414442
M. Wt: 589.6 g/mol
InChI Key: MLBVMOWEQCZNCC-MHVPRHJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fosamprenavir-d4 is a useful research compound. Its molecular formula is C25H36N3O9PS and its molecular weight is 589.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36N3O9PS B12414442 Fosamprenavir-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36N3O9PS

Molecular Weight

589.6 g/mol

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

InChI Key

MLBVMOWEQCZNCC-MHVPRHJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)OP(=O)(O)O)CC(C)C)[2H]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Foundational & Exploratory

Fosamprenavir-d4: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is a prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease, and is used in the treatment of HIV-1 infections.[1][2][3][4][5][6] In the realm of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of analytes in complex biological matrices. Fosamprenavir-d4, a deuterium-labeled analog of Fosamprenavir, serves this critical role, enabling researchers to confidently measure Fosamprenavir and its active metabolite, amprenavir, in various biological samples. This technical guide provides an in-depth overview of this compound, its application in research, and detailed methodologies for its use.

Core Concepts: The Role of Deuterium Labeling

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, making it heavier than hydrogen. The substitution of hydrogen with deuterium in a drug molecule, such as in this compound, results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based assays.

The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Fosamprenavir. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or variability during these steps.

  • Co-elution in Chromatography: In liquid chromatography (LC), this compound co-elutes with Fosamprenavir, meaning they exit the chromatography column at the same time.

  • Distinct Mass Spectrometry Signal: Despite co-eluting, the mass difference between Fosamprenavir and this compound allows for their distinct detection by a mass spectrometer. This enables the instrument to differentiate between the analyte and the internal standard.

  • Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, the variability inherent in the analytical process is significantly reduced, leading to more accurate and precise quantification.

Quantitative Data Presentation

The primary application of this compound is as an internal standard in quantitative bioanalysis. The following tables summarize the key mass spectrometry parameters for the analysis of Fosamprenavir using this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fosamprenavir586.1957.0
This compound (Internal Standard) 590.0 61.0

Table 1: Mass Spectrometry Parameters for Fosamprenavir and this compound.

ParameterValue
PolarityPositive Ion Mode
Collision Energy (eV)15
Fragmentor Voltage (V)115 (for Fosamprenavir)
Fragmentor Voltage (V)105 (for this compound)

Table 2: General Mass Spectrometry Settings.

Mechanism of Action: HIV Protease Inhibition

Fosamprenavir is a prodrug that is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir.[1][3][4][5][6] Amprenavir is a potent inhibitor of HIV-1 protease, an enzyme crucial for the lifecycle of the virus. HIV-1 protease cleaves newly synthesized viral polyproteins into mature, functional proteins and enzymes. By binding to the active site of the protease, amprenavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_0 HIV-Infected Cell cluster_1 Drug Action Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation HIV Protease HIV Protease Viral Polyproteins->HIV Protease Immature Virion Immature Virion Viral Polyproteins->Immature Virion Assembly of non-functional proteins Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Cleavage Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assembly Fosamprenavir Fosamprenavir Amprenavir Amprenavir Fosamprenavir->Amprenavir Hydrolysis Amprenavir->Inhibition Binds to active site Inhibition->HIV Protease Inhibition

Mechanism of Fosamprenavir/Amprenavir Action

Experimental Protocols

The following is a representative experimental protocol for the quantification of Fosamprenavir in human plasma using this compound as an internal standard, based on published LC-MS/MS methods.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient from 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Re-equilibration at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.

Bioanalytical_Workflow cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Plasma_Sample Biological Sample (e.g., Human Plasma) Spiking Spike with This compound (IS) Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Bioanalytical Workflow for Fosamprenavir Quantification

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Fosamprenavir in biological matrices. The methodologies and concepts outlined in this guide provide a solid foundation for the successful implementation of this compound in research settings, ultimately contributing to a better understanding of the pharmacokinetics and therapeutic efficacy of this important antiretroviral agent.

References

Synthesis Pathway for Deuterium-Labeled Fosamprenavir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for deuterium-labeled fosamprenavir calcium, a critical tool in pharmacokinetic and metabolic studies of this important antiretroviral prodrug. The synthesis commences with the strategic incorporation of deuterium into the starting material, L-phenylalanine, followed by a multi-step sequence to construct the complex fosamprenavir molecule.

Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1] Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique used in drug development to investigate metabolic pathways, determine pharmacokinetic profiles, and potentially enhance a drug's metabolic stability.[2] The synthesis of deuterium-labeled fosamprenavir calcium has been reported to start from L-phenylalanine and proceed in 18 steps with an overall yield of 9%.[3] This guide outlines a detailed, feasible synthetic route based on published literature and patents concerning the synthesis of fosamprenavir and the deuteration of its precursors.

I. Synthesis Overview

The proposed synthesis is a convergent route, involving the preparation of two key intermediates that are subsequently coupled, followed by phosphorylation and final conversion to the calcium salt. The key stages are:

  • Deuteration of L-Phenylalanine: Introduction of deuterium atoms onto the phenyl ring of L-phenylalanine.

  • Synthesis of the Amino Alcohol Core: Conversion of deuterated L-phenylalanine into the key intermediate, (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide.

  • Synthesis of the Carbamate Moiety: Preparation of (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate.

  • Coupling and Elaboration: Reaction of the two key intermediates to form the carbamate-linked backbone.

  • Phosphorylation and Final Steps: Introduction of the phosphate group, reduction of the nitro group, and formation of the final calcium salt.

II. Experimental Protocols

A. Deuteration of L-Phenylalanine (d5-L-Phenylalanine)

Deuterium can be incorporated into the aromatic ring of L-phenylalanine through acid-catalyzed hydrogen-deuterium exchange.

Protocol:

  • L-phenylalanine is suspended in a solution of deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O).

  • The mixture is heated to facilitate the exchange of the five protons on the phenyl ring with deuterium.

  • Upon completion, the reaction mixture is neutralized, and the deuterated L-phenylalanine (d5-L-phenylalanine) is isolated and purified.

Note: The exact reaction conditions, such as temperature and duration, are optimized to achieve high levels of deuteration while minimizing racemization.

B. Synthesis of Key Intermediates

1. (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide

This multi-step synthesis starts from the prepared d5-L-phenylalanine. A representative, non-deuterated synthesis is detailed in patent literature[4][5]; this protocol is adapted for the deuterated analogue.

Protocol:

  • Protection and Reduction: d5-L-phenylalanine is first N-protected (e.g., with a Boc group) and the carboxylic acid is reduced to the corresponding alcohol.

  • Epoxidation: The resulting amino alcohol is converted to a chiral epoxide.

  • Ring Opening: The epoxide is opened by reaction with isobutylamine to introduce the isobutylamino group.

  • Sulfonylation: The secondary amine is then reacted with 4-nitrobenzenesulfonyl chloride to yield the sulfonamide.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions to give the desired amino alcohol intermediate.

2. (S)-3-Tetrahydrofuranyl-N-succinimidyl carbonate

This reagent is prepared from (S)-3-hydroxytetrahydrofuran.

Protocol:

  • (S)-3-hydroxytetrahydrofuran is reacted with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base (e.g., triethylamine) in an appropriate solvent like acetonitrile.[6]

  • The reaction mixture is stirred at ambient temperature until completion.

  • The product, (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate, is isolated and purified.

C. Coupling of Intermediates and Carbamate Formation

Protocol:

  • A mixture of (2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide and (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate is stirred in a suitable solvent such as dichloromethane.[4]

  • A base, for instance triethylamine, is added to facilitate the reaction.[4]

  • The reaction is typically carried out at ambient temperature for several hours.[4]

  • After workup and purification, (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-(benzyl-d5)-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate is obtained.[4]

D. Phosphorylation, Reduction, and Salt Formation

1. Phosphorylation

Protocol:

  • The carbamate intermediate from the previous step is dissolved in a suitable solvent like pyridine.[4]

  • The solution is cooled, and a phosphorylating agent, such as phosphorus oxychloride (POCl3), is added.[4]

  • The reaction is stirred at ambient temperature.[4]

  • After completion, the reaction is quenched, and the phosphorylated intermediate is isolated.

2. Reduction of the Nitro Group

Protocol:

  • The nitro-containing phosphorylated intermediate is dissolved in a suitable solvent system (e.g., ethyl acetate and methanol).[4]

  • A catalyst, typically palladium on carbon (Pd/C), is added.[4]

  • The mixture is stirred under a hydrogen atmosphere until the reduction of the nitro group to an amine is complete.[4]

  • The catalyst is removed by filtration.

3. Formation of the Calcium Salt

Protocol:

  • The resulting fosamprenavir free acid is dissolved in a suitable solvent.

  • A solution of a calcium salt, such as calcium acetate, in water is added.[4]

  • The deuterium-labeled fosamprenavir calcium precipitates and is collected by filtration, washed, and dried.[4]

III. Data Presentation

Table 1: Summary of Key Reaction Steps and Intermediates

StepStarting Material(s)Key Reagent(s)Product
A L-PhenylalanineD2SO4, D2Od5-L-Phenylalanine
B1 d5-L-PhenylalanineBoc-anhydride, Isobutylamine, 4-Nitrobenzenesulfonyl chloride(2R,3S)-N-(3-amino-2-hydroxy-4-phenyl-d5-butyl)-N-isobutyl-4-nitrobenzene sulphonamide
B2 (S)-3-HydroxytetrahydrofuranN,N'-Disuccinimidyl carbonate(S)-3-Tetrahydrofuranyl-N-succinimidyl carbonate
C Intermediates from B1 and B2Triethylamine(3S)-tetrahydro-3-furyl N-[(1S,2R)-1-(benzyl-d5)-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate
D1 Product from CPhosphorus oxychloridePhosphorylated intermediate
D2 Product from D1H2, Pd/Cd5-Fosamprenavir (free acid)
D3 Product from D2Calcium acetated5-Fosamprenavir calcium

Table 2: Representative Yields and Purity (based on non-deuterated synthesis)

StepProductRepresentative YieldRepresentative Purity (HPLC)Reference
C (3S)-tetrahydro-3-furyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate~60%>99%[4]
D3 Fosamprenavir Calcium-99.85%[4]

Note: The overall reported yield for the 18-step synthesis of deuterium-labeled fosamprenavir calcium is 9%.[3]

IV. Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_deuteration Deuteration cluster_intermediates Key Intermediates Synthesis cluster_coupling Coupling cluster_final Final Steps L-Phenylalanine L-Phenylalanine d5-L-Phenylalanine d5-L-Phenylalanine L-Phenylalanine->d5-L-Phenylalanine D2SO4/D2O (S)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran Carbamate Moiety Carbamate Moiety (S)-3-Hydroxytetrahydrofuran->Carbamate Moiety DSC Amino Alcohol Core Amino Alcohol Core d5-L-Phenylalanine->Amino Alcohol Core Multi-step Carbamate Intermediate Carbamate Intermediate Amino Alcohol Core->Carbamate Intermediate Carbamate Moiety->Carbamate Intermediate Phosphorylation Phosphorylation Carbamate Intermediate->Phosphorylation POCl3 Reduction Reduction Phosphorylation->Reduction H2, Pd/C d5-Fosamprenavir Calcium d5-Fosamprenavir Calcium Reduction->d5-Fosamprenavir Calcium Ca(OAc)2

Caption: Convergent synthesis pathway for deuterium-labeled fosamprenavir calcium.

Experimental_Workflow start Start deuteration Deuteration of L-Phenylalanine start->deuteration synthesis2 Synthesis of Carbamate Moiety start->synthesis2 synthesis1 Synthesis of Amino Alcohol Core deuteration->synthesis1 coupling Coupling of Intermediates synthesis1->coupling synthesis2->coupling phosphorylation Phosphorylation coupling->phosphorylation reduction Nitro Group Reduction phosphorylation->reduction salt_formation Calcium Salt Formation reduction->salt_formation purification Purification & Analysis salt_formation->purification end End Product purification->end

Caption: Experimental workflow for the synthesis of d5-fosamprenavir calcium.

References

CAS number and molecular formula for Fosamprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fosamprenavir-d4, a deuterated analog of the HIV-1 protease inhibitor prodrug, Fosamprenavir. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and metabolic pathways, designed to support research and development activities.

Core Compound Information

Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1] The introduction of deuterium (d4) in specific molecular positions creates this compound, a valuable tool in pharmacokinetic and metabolic studies. The heavy isotopes make the molecule easily distinguishable from its non-deuterated counterpart by mass spectrometry, allowing for precise quantification in biological matrices without the interference of the dosed drug.

Chemical Identity and Physicochemical Properties

The key identifiers and physicochemical properties of this compound and its parent compound are summarized below.

PropertyThis compound Calcium SaltFosamprenavir
CAS Number 1133702-41-6[2]226700-79-4[3]
Molecular Formula C25H30D4CaN3O9PS[4]C25H36N3O9PS[3]
Molecular Weight 627.69 g/mol [4]585.61 g/mol
Synonyms GW-433908G-d4, Lexiva-d4, Telzir-d4[5]GW-433908, Lexiva, Telzir
Solubility (Fosamprenavir Calcium Salt) Data not availableIn DMSO: ~30 mg/mLIn Ethanol: ~2 mg/mLIn Water: ~0.31 mg/mL at 25°C[3][6]
pKa (Strongest Acidic) Data not available1.22[7]
pKa (Strongest Basic) Data not available2.45[7]
LogP Data not available1.92[7]
Protein Binding (as Amprenavir) ~90%[8]~90%[8]

Metabolic Pathway and Mechanism of Action

Fosamprenavir exerts its therapeutic effect through its active metabolite, amprenavir. The metabolic conversion is a critical step in its mechanism of action.

Hydrolysis to Amprenavir

Following oral administration, fosamprenavir is rapidly and almost completely hydrolyzed by cellular alkaline phosphatases in the gut epithelium during absorption. This enzymatic cleavage removes the phosphate group, releasing the active drug, amprenavir, and inorganic phosphate into the systemic circulation.[8]

Fosamprenavir Fosamprenavir Amprenavir Amprenavir (Active Drug) Fosamprenavir->Amprenavir Hydrolysis Enzyme Cellular Alkaline Phosphatases (Gut Epithelium) Enzyme->Fosamprenavir

Metabolic conversion of Fosamprenavir to Amprenavir.

Inhibition of HIV-1 Protease

Amprenavir is a potent inhibitor of the HIV-1 protease. This viral enzyme is essential for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins. Amprenavir binds to the active site of the HIV-1 protease, preventing this cleavage. Consequently, only immature, non-infectious viral particles are produced, thus halting the replication of the virus.[7]

cluster_0 HIV Replication Cycle cluster_1 Inhibition by Amprenavir Viral Polyproteins Viral Polyproteins Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage Immature Virions Non-infectious Virions Viral Polyproteins->Immature Virions No Cleavage HIV-1 Protease HIV-1 Protease HIV-1 Protease->Viral Polyproteins Inhibited Protease Inactive HIV-1 Protease Infectious Virions Infectious Virions Mature Viral Proteins->Infectious Virions Assembly Amprenavir Amprenavir Amprenavir->HIV-1 Protease Binds to active site

Mechanism of action of Amprenavir on HIV-1 Protease.

Experimental Protocols

The following section outlines key experimental methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound involves the use of deuterated starting materials or intermediates. A plausible synthetic route is adapted from the known synthesis of Fosamprenavir. The deuterium atoms are typically introduced in the isobutyl group of the molecule, originating from a deuterated isobutylamine or a related precursor.

A general workflow for the synthesis is as follows:

  • Preparation of the Deuterated Intermediate: Synthesis of N-(isobutyl-d4)-4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and isobutylamine-d4.

  • Coupling Reaction: Reaction of the deuterated sulfonamide with a suitable chiral epoxide intermediate to form the core structure.

  • Carbamate Formation: Introduction of the tetrahydrofuranyl carbamate group.

  • Phosphorylation: Phosphorylation of the hydroxyl group to introduce the phosphate ester.

  • Reduction and Salt Formation: Reduction of the nitro group to an amine, followed by formation of the calcium salt to yield this compound Calcium Salt.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A reversed-phase HPLC (RP-HPLC) method can be employed for the determination of purity and for assaying this compound.

  • Column: C18 column (e.g., Symmetry 75 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 260 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, to a known concentration (e.g., 100 µg/mL).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS is the preferred method for quantifying this compound and its metabolite, Amprenavir-d4, in biological samples due to its high sensitivity and selectivity.

  • Chromatographic Separation:

    • Column: C18 column (e.g., Phenomenex C18 50 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 25:75 v/v).

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific parent-to-product ion transitions for this compound and an appropriate internal standard would need to be determined. For the non-deuterated form, the transition m/z 586.19 → 57.07 has been reported.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte from the biological matrix (e.g., plasma, serum).

Conclusion

This compound is an essential analytical tool for researchers in the field of HIV drug development and pharmacology. Its use as an internal standard in bioanalytical assays allows for accurate and precise quantification of Fosamprenavir and its active metabolite, Amprenavir. The information provided in this guide serves as a foundational resource for the effective utilization of this compound in a research setting.

References

Decoding the Deuterated Standard: A Technical Guide to Interpreting a Fosamprenavir-d4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting a certificate of analysis (CoA) for Fosamprenavir-d4, a deuterated internal standard critical for the accurate quantification of the HIV-1 protease inhibitor, Fosamprenavir, in complex biological matrices. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results in preclinical and clinical research. This document outlines the key quality attributes, the analytical methodologies used to assess them, and the underlying scientific principles.

I. Quantitative Data Summary

A typical Certificate of Analysis for this compound will present a suite of tests to confirm the identity, purity, and quality of the material. The following tables summarize the expected quantitative data for a representative batch.

Table 1: Identification and Physicochemical Properties

TestSpecificationResult
Appearance White to Off-White SolidConforms
Molecular Formula C₂₅H₃₂D₄N₃O₉PSConforms
Molecular Weight 589.63 g/mol Conforms
Solubility Soluble in Methanol, DMSOConforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationResult
Chromatographic Purity (HPLC) HPLC-UV≥ 98.0%99.5%
Chemical Purity (¹H-NMR) ¹H-NMRConforms to StructureConforms
Mass Identity (MS) ESI-MSConforms to StructureConforms
Isotopic Purity (MS) ESI-MS≥ 99% Deuterium Incorporation99.6%
Residual Solvents GC-HSAs per USP <467>Complies
Water Content (Karl Fischer) Karl Fischer Titration≤ 1.0%0.3%

II. Experimental Protocols

The quantitative data presented in the Certificate of Analysis are derived from a series of rigorous analytical experiments. The methodologies for the key assays are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any potential impurities. A reverse-phase HPLC method is typically employed for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly utilized.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous buffer (e.g., 0.1% formic acid in water) and gradually increasing the proportion of an organic solvent like acetonitrile.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where Fosamprenavir has significant absorbance, often around 265 nm.

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the chromatographic purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like Fosamprenavir, minimizing fragmentation and preserving the molecular ion.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass of the parent ion.

  • Procedure for Identity: The sample is introduced into the mass spectrometer, and the resulting spectrum is analyzed for the presence of the expected molecular ion peak corresponding to the mass of this compound.

  • Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Fosamprenavir are measured. The isotopic purity is calculated based on the ratio of the d4 peak area to the sum of the d0 and d4 peak areas.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. ¹H-NMR is used to confirm that the chemical structure of the synthesized this compound is consistent with the expected structure.

  • Solvent: A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample.

  • Procedure: The sample is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum shows signals (peaks) corresponding to the different hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of these peaks are compared to a reference spectrum or theoretical values to confirm the structure. The absence of signals at specific positions where deuterium has been incorporated confirms the success of the deuteration.

III. Visualizations

The following diagrams illustrate the workflow of the key analytical techniques and the metabolic pathway of Fosamprenavir.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting raw_material This compound Raw Material dissolution Dissolution in Appropriate Solvent raw_material->dissolution hplc HPLC-UV dissolution->hplc Purity ms ESI-MS dissolution->ms Identity & Isotopic Purity nmr ¹H-NMR dissolution->nmr Structure purity_calc Purity Calculation hplc->purity_calc identity_confirm Structural Confirmation ms->identity_confirm isotopic_purity Isotopic Purity Determination ms->isotopic_purity nmr->identity_confirm coa Certificate of Analysis Generation purity_calc->coa identity_confirm->coa isotopic_purity->coa

Caption: Analytical workflow for this compound quality control.

metabolic_pathway fosamprenavir Fosamprenavir (Prodrug) hydrolysis Hydrolysis by Cellular Phosphatases fosamprenavir->hydrolysis amprenavir Amprenavir (Active Drug) hydrolysis->amprenavir inhibition Inhibition of HIV-1 Protease amprenavir->inhibition hiv_protease HIV-1 Protease inhibition->hiv_protease viral_maturation Inhibition of Viral Maturation inhibition->viral_maturation

Caption: Metabolic activation pathway of Fosamprenavir.

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of modern drug development. A thorough characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is critical for assessing its safety and efficacy. Isotopic labeling, the practice of incorporating heavier, non-radioactive (stable) or radioactive isotopes into a drug molecule, has become an indispensable tool in these investigations. This technique allows researchers to trace the journey of a drug and its metabolites through a biological system with high precision and sensitivity. This technical guide provides an in-depth overview of the principles, applications, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies.

Principles of Isotopic Labeling

Isotopic labeling involves replacing one or more atoms of a drug molecule with their corresponding isotopes. These labeled molecules are chemically identical to their unlabeled counterparts and, in most cases, exhibit the same biological behavior. However, their increased mass or radioactivity allows them to be distinguished and quantified using specialized analytical techniques.

Types of Isotopes Used in Drug Metabolism:

  • Stable Isotopes: These are non-radioactive isotopes that contain an excess number of neutrons. The most commonly used stable isotopes in drug metabolism are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). They are considered safe for use in human studies and are primarily detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Radioisotopes: These are unstable isotopes that decay and emit radiation. The most prevalent radioisotopes in drug metabolism studies are tritium (³H) and carbon-14 (¹⁴C). Due to their radioactive nature, they can be detected with extremely high sensitivity using techniques like liquid scintillation counting (LSC) and accelerator mass spectrometry (AMS).

Strategic Considerations for Labeling:

The position of the isotopic label within the drug molecule is a critical consideration. The label should be placed in a metabolically stable position to avoid its premature loss through metabolic processes, which would render the tracer ineffective. For instance, carbon isotopes are often incorporated into the core structure of the molecule to prevent their loss.

Applications of Isotopic Labeling in Drug Metabolism

Isotopic labeling is employed in a wide array of studies throughout the drug development pipeline to provide a comprehensive understanding of a drug's disposition.

  • Mass Balance Studies: These studies, often conducted with ¹⁴C-labeled compounds, are the gold standard for determining the routes and rates of excretion of a drug and its metabolites. By measuring the total radioactivity in urine and feces over time, researchers can account for the complete dose administered to a subject.

  • Metabolite Profiling and Identification: Isotope labeling is instrumental in identifying and quantifying metabolites in various biological matrices such as plasma, urine, and feces. The unique mass shift or radioactive signature of the labeled compound and its metabolites allows for their unambiguous detection against a complex biological background.

  • Pharmacokinetic (PK) Studies: Labeled compounds are used to determine key PK parameters, including bioavailability, clearance, and volume of distribution. Co-administration of a stable isotope-labeled intravenous (IV) tracer with an unlabeled oral dose, for example, allows for the precise determination of absolute bioavailability.

  • In Vitro Metabolism Studies: Stable isotope-labeled compounds are used in in vitro systems, such as human liver microsomes, to elucidate metabolic pathways and identify the enzymes responsible for a drug's metabolism.

  • Quantitative Analysis using Isotope Dilution: Stable isotope-labeled versions of the parent drug or its metabolites serve as ideal internal standards for quantitative analysis by mass spectrometry. This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Quantitative Data in Drug Metabolism Studies

The data generated from isotopically labeled drug metabolism studies are crucial for regulatory submissions and for making informed decisions in drug development. The following table provides an illustrative example of the type of quantitative data obtained from a human ADME study.

Table 1: Illustrative Example of Pharmacokinetic and Excretion Data from a Human ADME Study with a ¹⁴C-Labeled Drug

ParameterSubject 1Subject 2Subject 3Subject 4Mean ± SD
Dose (mg) 100100100100100
Radioactivity (µCi) 5050505050
Parent Drug Cmax (ng/mL) 250.1285.4242.8266.3261.2 ± 18.9
Parent Drug Tmax (h) 2.01.52.52.02.0 ± 0.4
Parent Drug AUC₀₋inf (ng·h/mL) 18502100178019901930 ± 145
Total Radioactivity AUC₀₋inf (ng·eq/mL) 45004850430046804583 ± 236
Cumulative % of Radioactive Dose Recovered in Urine (168 h) 65.268.163.566.865.9 ± 2.0
Cumulative % of Radioactive Dose Recovered in Feces (168 h) 28.526.330.127.928.2 ± 1.6
Total Recovery (% of Dose) 93.794.493.694.794.1 ± 0.5
% of Radioactivity in Plasma as Parent Drug (at Tmax) 55.658.856.556.957.0 ± 1.3
% of Radioactivity in Plasma as Metabolite M1 (at Tmax) 25.122.824.523.924.1 ± 1.0
% of Radioactivity in Plasma as Metabolite M2 (at Tmax) 10.311.29.810.810.5 ± 0.6

Disclaimer: This table is for illustrative purposes only and does not represent data from a specific study.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful execution of drug metabolism studies using isotopic labeling. Below are representative protocols for a human mass balance study and for quantitative analysis using isotope dilution LC-MS/MS.

Protocol 1: Human Mass Balance Study with a ¹⁴C-Labeled Drug

This protocol is based on a typical design for a human ADME study, exemplified by the study of niraparib.

1. Investigational Product Preparation:

  • Synthesize the drug with a ¹⁴C label at a metabolically stable position.
  • Prepare the final drug product for oral administration, ensuring the total radioactivity per dose is within safe limits (e.g., 100 µCi).
  • Determine the specific activity, chemical purity, and radiochemical purity of the drug substance.

2. Subject Enrollment and Dosing:

  • Enroll a small cohort of healthy volunteers (typically 6-8 individuals).
  • Administer a single oral dose of the ¹⁴C-labeled drug.

3. Sample Collection:

  • Blood/Plasma: Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) to characterize the pharmacokinetic profile of the parent drug and total radioactivity.
  • Urine: Collect all urine produced at specified intervals (e.g., 0-12 h, 12-24 h, then in 24 h pools) for a period sufficient to ensure near-complete recovery of the radioactive dose (e.g., up to 21 days).
  • Feces: Collect all feces passed during the study period, typically in 24-hour intervals.

4. Sample Analysis:

  • Total Radioactivity Measurement: Homogenize urine and feces samples. Measure the total ¹⁴C radioactivity in aliquots of plasma, urine, and feces homogenates using liquid scintillation counting (LSC).
  • Metabolite Profiling and Identification: Pool samples from each matrix and subject. Profile the radioactive components using liquid chromatography with radiometric detection (e.g., LC-RAM). Identify the structure of metabolites using high-resolution mass spectrometry (HRMS) and NMR.
  • Quantitative Analysis of Parent Drug and Metabolites: Quantify the concentrations of the parent drug and major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate pharmacokinetic parameters for the parent drug and total radioactivity.
  • Determine the cumulative amount and percentage of the radioactive dose excreted in urine and feces over time.
  • Calculate the total mass balance by summing the recovery from all routes of excretion.
  • Determine the relative abundance of the parent drug and its metabolites in circulation and excreta.

Protocol 2: Quantitative Analysis of a Drug and its Metabolite in Plasma using Stable Isotope Dilution LC-MS/MS

1. Preparation of Standards and Quality Controls:

  • Synthesize or procure stable isotope-labeled internal standards (SIL-IS) for the parent drug and the metabolite of interest (e.g., ¹³C₆- or d₄-labeled).
  • Prepare stock solutions of the parent drug, metabolite, and their respective SIL-IS in an appropriate organic solvent.
  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the parent drug and metabolite into blank plasma.

2. Sample Preparation:

  • Aliquot a small volume of plasma sample, calibration standard, or QC sample (e.g., 100 µL) into a microcentrifuge tube.
  • Add a fixed amount of the SIL-IS solution to each tube.
  • Perform a protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
  • Vortex and centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube or a 96-well plate and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Develop a liquid chromatography method to achieve chromatographic separation of the parent drug and its metabolite from endogenous matrix components.
  • Optimize the mass spectrometer parameters for the detection of the parent drug, metabolite, and their SIL-IS. This typically involves operating the instrument in multiple reaction monitoring (MRM) mode.
  • Inject the prepared samples onto the LC-MS/MS system.

4. Data Processing and Quantification:

  • Integrate the peak areas for the parent drug, metabolite, and their corresponding SIL-IS.
  • Calculate the peak area ratio of the analyte to its SIL-IS.
  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
  • Determine the concentrations of the parent drug and metabolite in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Concepts

Diagrams are powerful tools for illustrating complex experimental workflows and scientific principles. The following diagrams were created using the Graphviz DOT language to visualize key aspects of isotopic labeling in drug metabolism studies.

ADME_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of ¹⁴C-Labeled Drug Formulation Drug Product Formulation Synthesis->Formulation Dosing Single Oral Dose Administration to Subjects Formulation->Dosing SampleCollection Sample Collection (Blood, Urine, Feces) Dosing->SampleCollection LSC Total Radioactivity Measurement (LSC) SampleCollection->LSC LCMS Metabolite Profiling & Quantification (LC-MS/MS) SampleCollection->LCMS MassBalance Mass Balance Calculation LSC->MassBalance PKAnalysis Pharmacokinetic Analysis LCMS->PKAnalysis MetaboliteProfile Metabolite Profile Characterization LCMS->MetaboliteProfile Report Final Study Report PKAnalysis->Report MassBalance->Report MetaboliteProfile->Report

Caption: Workflow of a human ADME study using a ¹⁴C-labeled drug.

Isotope_Dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis A1 Analyte (Unknown Amount) Mix Mix Sample and Internal Standard A1->Mix IS1 Labeled Analyte (Known Amount) IS1->Mix Extract Extraction & Cleanup Mix->Extract LCMS Measure Peak Area Ratio of Analyte to Labeled Analyte Extract->LCMS Quantify Quantify Analyte Concentration LCMS->Quantify

Caption: Principle of quantitative analysis by isotope dilution mass spectrometry.

Conclusion

Isotopic labeling is a powerful and versatile technology that is fundamental to modern drug metabolism research. From defining the fundamental disposition of a new drug candidate in mass balance studies to enabling highly accurate quantitative bioanalysis through isotope dilution, the applications of stable and radioactive isotopes are vast and critical. A thorough understanding and strategic implementation of these techniques are essential for any scientist or professional involved in the development of new medicines, ultimately contributing to the creation of safer and more effective therapies.

Methodological & Application

Application Note: High-Throughput Quantification of Amprenavir in Human Plasma by LC-MS/MS Using a Deuterated Prodrug Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of amprenavir, a protease inhibitor used in the treatment of HIV-1 infection, in human plasma. To ensure accuracy and precision, a stable isotope-labeled version of its prodrug, Fosamprenavir-d4, is utilized as the internal standard (IS). The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The detection is performed on a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The described method is highly selective and sensitive, with a linear range suitable for clinical and research applications. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic and bioequivalence studies of amprenavir.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) type 1 protease, an enzyme crucial for the lifecycle of the virus.[1] By binding to the active site of the protease, amprenavir prevents the cleavage of viral polyprotein precursors, leading to the formation of immature and non-infectious viral particles.[1] Monitoring the plasma concentrations of amprenavir is essential for optimizing therapeutic efficacy and minimizing potential toxicities.

Fosamprenavir is a prodrug of amprenavir, designed to improve its bioavailability.[2] Following oral administration, fosamprenavir is rapidly hydrolyzed in the gut epithelium to amprenavir and inorganic phosphate.[2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and matrix effects. This compound, a deuterated form of the prodrug, serves as an ideal internal standard for amprenavir quantification due to its similar extraction and ionization properties, while being chromatographically separable and having a distinct mass-to-charge ratio.

This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of amprenavir in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Amprenavir (≥99% purity)

  • This compound (≥98% purity, deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Ethyl acetate (HPLC grade)

Instrumentation
  • A liquid chromatography system capable of delivering reproducible gradients.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of amprenavir and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the amprenavir primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Experimental Protocols

Sample Preparation
  • Pipette 250 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the 1 µg/mL this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Amprenavir 506.2409.20.13015
This compound 590.0413.20.13520

Note: The specific MRM transitions, cone voltages, and collision energies may require optimization for the specific instrument used.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Linearity:

The calibration curve for amprenavir was linear over the concentration range of 1 to 2000 ng/mL in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.

Accuracy and Precision:

The intra-day and inter-day accuracy and precision were evaluated at three quality control (QC) levels: low, medium, and high. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC 5< 5%95 - 105%< 6%94 - 106%
Medium QC 500< 4%97 - 103%< 5%96 - 104%
High QC 1500< 3%98 - 102%< 4%97 - 103%

Selectivity:

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of amprenavir and the internal standard.

Recovery:

The extraction recovery of amprenavir from human plasma was determined to be consistent and reproducible across the QC levels, typically ranging from 85% to 95%.

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Aliquot (250 µL) is_addition 2. Add this compound (IS) plasma->is_addition vortex1 3. Vortex is_addition->vortex1 lle 4. Liquid-Liquid Extraction (Ethyl Acetate) vortex1->lle vortex2 5. Vortex lle->vortex2 centrifuge 6. Centrifugation vortex2->centrifuge supernatant 7. Collect Organic Layer centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Sample preparation workflow for the extraction of amprenavir from human plasma.

G cluster_relationship Analyte-Internal Standard Relationship Fosamprenavir_d4 This compound (Internal Standard, Prodrug) Amprenavir Amprenavir (Analyte, Active Drug) Hydrolysis Hydrolysis in vivo (not in vitro)

Caption: Relationship between the prodrug internal standard and the active analyte.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of amprenavir in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings, facilitating pharmacokinetic studies and therapeutic drug monitoring of amprenavir.

References

Application Notes and Protocols for the Quantitative Analysis of Fosamprenavir in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of fosamprenavir in human plasma. Fosamprenavir, a prodrug of the HIV protease inhibitor amprenavir, is rapidly hydrolyzed in the body to its active form.[1][2] Accurate quantification of fosamprenavir and its active metabolite, amprenavir, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3][4]

The methodologies outlined below are based on established bioanalytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific method for quantifying drugs in biological matrices.[5][6]

I. Overview of Analytical Methods

The quantitative analysis of fosamprenavir in human plasma is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a detection method. While UV detection is a viable option, tandem mass spectrometry (MS/MS) is the preferred method due to its superior sensitivity and selectivity.[5][7][8]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A cost-effective method suitable for detecting fosamprenavir. However, it may lack the sensitivity required for detecting low concentrations in plasma.[7][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification, offering high sensitivity and specificity. This method allows for the accurate measurement of fosamprenavir and its metabolites even at very low concentrations.[5][10]

II. Experimental Protocols

This section details the protocols for sample preparation and analysis using LC-MS/MS, which provides a robust and sensitive method for the quantification of fosamprenavir in human plasma.

A. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for isolating the analyte of interest from the plasma matrix.[4][5][10]

Materials:

  • Human plasma samples

  • Fosamprenavir and internal standard (IS) stock solutions

  • Ethyl acetate

  • Methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Fosamprenavir-D4 or a structurally similar compound like dolutegravir) to the plasma sample.[5][10]

  • Vortexing: Briefly vortex the sample for 10-15 seconds to ensure homogeneity.

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Vortexing for Extraction: Vortex the mixture vigorously for 5 minutes to facilitate the extraction of fosamprenavir and the internal standard into the organic layer.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., a mixture of methanol and 0.1% formic acid in water).[5][10]

  • Vortexing and Transfer: Vortex the reconstituted sample for 1 minute and transfer it to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Instrumentation and Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of fosamprenavir. These parameters may require optimization based on the specific instrumentation used.

ParameterRecommended Conditions
Liquid Chromatography
ColumnZorbax C18 (50 x 4.6 mm, 3.5 µm) or equivalent[10]
Mobile PhaseA: 0.1% Formic acid in WaterB: Methanol and Acetonitrile (e.g., 60:30 v/v) with 0.1% formic acid[10]
GradientIsocratic elution[5][10]
Flow Rate0.70 mL/min[10]
Injection Volume10 µL
Column Temperature40°C[11]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (Fosamprenavir)m/z 586.19 → 57.07[5]
MRM Transition (IS - this compound)m/z 590.0 → 61.0[10]
MRM Transition (IS - Dolutegravir)m/z 420.1 → 136.0[5]

III. Data Presentation: Quantitative Parameters

The following tables summarize the quantitative performance characteristics of a validated LC-MS/MS method for fosamprenavir in human plasma, as reported in the literature.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Linearity Range4.0 - 1600.0 ng/mL[10]
1.0 - 2100.0 ng/mL[5]
Correlation Coefficient (r²)> 0.99[5][10]
Lower Limit of Quantification (LLOQ)4.0 ng/mL[10]
1.0 ng/mL[5]

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LQC4.0 (example)< 6.30%< 6.30%89.65% - 95.61%[10]
MQC800.0 (example)< 6.30%< 6.30%89.65% - 95.61%[10]
HQC1200.0 (example)< 6.30%< 6.30%89.65% - 95.61%[10]
LQC-≤ 3.081%≤ 3.081%97.35%[5]
MQC-≤ 3.081%≤ 3.081%98.61%[5]
HQC-≤ 3.081%≤ 3.081%102.65%[5]

Table 3: Recovery and Matrix Effect

ParameterLQCMQCHQCReference
Extraction Recovery
Fosamprenavir89.65%-95.61%[10]
Fosamprenavir97.35%98.61%102.65%[5]
Matrix Effect
IS Normalized Matrix Factor0.96 - 1.050.96 - 1.050.96 - 1.05[5]

IV. Visualizations

Fosamprenavir Metabolism

Fosamprenavir is a prodrug that is rapidly converted to its active form, amprenavir, by cellular phosphatases.[1][2]

Fosamprenavir Fosamprenavir Metabolism Cellular Phosphatases (Hydrolysis) Fosamprenavir->Metabolism Amprenavir Amprenavir (Active Drug) Metabolism->Amprenavir

Caption: Metabolic activation of fosamprenavir to amprenavir.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of fosamprenavir from human plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for fosamprenavir analysis in human plasma.

References

Application Notes and Protocols for Fosamprenavir Bioanalysis Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the three most common sample preparation techniques used in the bioanalysis of fosamprenavir from biological matrices, particularly human plasma. The described methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Fosamprenavir is a prodrug that is rapidly and almost completely hydrolyzed to the active antiretroviral agent, amprenavir, in the gut epithelium during absorption.[1] Therefore, bioanalytical methods often focus on the quantification of amprenavir in systemic circulation. The protocols provided are suitable for the analysis of amprenavir, the active metabolite of fosamprenavir, and can be adapted for fosamprenavir itself. The primary analytical technique for quantification following these sample preparation methods is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. It impacts selectivity, sensitivity, recovery, and matrix effects, and also influences throughput and cost.[2][3] Below is a summary of the performance characteristics of SPE, LLE, and PPT for fosamprenavir/amprenavir bioanalysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Partitioning between a solid sorbent and the liquid sample matrix.[2]Partitioning between two immiscible liquid phases.[3]Removal of proteins by denaturation with an organic solvent or acid.[4]
Selectivity HighModerate to HighLow to Moderate
Recovery Good to Excellent (typically >85%)[5]Good to Excellent (often >90%)[1][3]Good (typically >80%)[6][7]
Matrix Effect Low to ModerateModerateModerate to High
Throughput Moderate (can be automated)ModerateHigh (amenable to automation)
Cost HighModerateLow
LOD/LLOQ LowLowGenerally higher than SPE and LLE

Experimental Protocols

The following sections provide detailed step-by-step protocols for each sample preparation technique.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity. This protocol is based on the use of a polymeric reversed-phase sorbent, such as Oasis HLB, which is effective for the extraction of a broad range of compounds, including HIV protease inhibitors like amprenavir.[5]

Materials:

  • Oasis HLB 1 cc (30 mg) SPE cartridges

  • Human plasma (K2-EDTA)

  • Fosamprenavir/Amprenavir reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 500 µL of plasma, add 50 µL of internal standard solution.

    • Vortex for 10 seconds.

    • Add 500 µL of 4% H3PO4 in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol under low vacuum.

    • Equilibrate the cartridges by passing 1 mL of water under low vacuum. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a low vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply vacuum to dry the cartridge for 1-2 minutes.

  • Elution:

    • Place collection tubes or a 96-well plate inside the manifold.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Apply a gentle vacuum to ensure complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 20 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for separating analytes from biological matrices based on their differential solubility in immiscible liquids. For amprenavir, ethyl acetate is a commonly used extraction solvent.[3]

Materials:

  • Human plasma (K2-EDTA)

  • Fosamprenavir/Amprenavir reference standard

  • Internal Standard (IS) solution

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Protocol:

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a 15 mL centrifuge tube.

    • Add 20 µL of internal standard solution.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 3 mL of ethyl acetate to the centrifuge tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.

    • Vortex for 20 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation (PPT)

PPT is the simplest, fastest, and most cost-effective sample preparation technique. It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate the proteins.[4]

Materials:

  • Human plasma (K2-EDTA)

  • Fosamprenavir/Amprenavir reference standard

  • Internal Standard (IS) solution

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Microcentrifuge

  • Autosampler vials

Protocol:

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard solution.

    • Vortex briefly.

  • Precipitation:

    • Add 300 µL of chilled acetonitrile to the microcentrifuge tube (a 3:1 ratio of acetonitrile to plasma).[8]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant to a clean autosampler vial, being careful not to disturb the protein pellet.

  • Analysis:

    • Directly inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Visualized Workflows (Graphviz)

The following diagrams illustrate the workflows for each sample preparation technique.

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment: - Add IS - Vortex - Add 4% H3PO4 start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning: - Methanol - Water conditioning->loading washing Washing: 5% Methanol loading->washing elution Elution: Methanol washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow start Start: Plasma Sample add_is Add IS & Vortex start->add_is extraction Extraction: Add Ethyl Acetate & Vortex add_is->extraction centrifugation Centrifugation: Phase Separation extraction->centrifugation transfer Transfer Organic Layer centrifugation->transfer evaporation Evaporation & Reconstitution transfer->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow start Start: Plasma Sample add_is Add IS & Vortex start->add_is precipitation Precipitation: Add Acetonitrile & Vortex add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Direct Injection for LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation (PPT) Workflow.

References

Application Note and Protocol: Solid-Phase Extraction of Amprenavir and its Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is a potent protease inhibitor used in the treatment of HIV-1 infection.[1][2] Accurate quantification of amprenavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3] Solid-phase extraction (SPE) is a widely used technique for the efficient cleanup and concentration of amprenavir and its internal standard from complex biological samples prior to analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This document provides a detailed protocol for the solid-phase extraction of amprenavir, summarizing key performance data and outlining the experimental workflow.

Internal Standard Selection

The choice of a suitable internal standard (IS) is critical for accurate and precise quantification. An ideal IS should have similar physicochemical properties to the analyte and behave similarly during the extraction and ionization processes. For amprenavir, two commonly used internal standards are:

  • ¹³C₆-Amprenavir: A stable isotope-labeled version of amprenavir is the preferred internal standard as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.[6]

  • Clozapine: This compound has been successfully used as an internal standard in a validated HPLC method for the simultaneous determination of several protease inhibitors, including amprenavir.[7]

Experimental Protocols

This section details the materials and methods for the solid-phase extraction of amprenavir from human plasma.

Materials and Reagents
  • Amprenavir reference standard

  • ¹³C₆-Amprenavir or Clozapine as internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Deionized water

  • Human plasma (drug-free)

  • Polymeric reversed-phase or C18 SPE cartridges (e.g., Oasis HLB, Strata-X)

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Spike the plasma samples with the internal standard solution to a final concentration within the linear range of the analytical method.

  • For a 1 mL plasma sample, add a specific volume of a stock solution of the internal standard.

  • Dilute the plasma sample with a buffer to reduce viscosity and improve loading onto the SPE cartridge. A common approach is to dilute 1:1 with a phosphate buffer (pH 7).[7]

Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.

1. Cartridge Conditioning:

  • Pass 1.5 mL of methanol through the SPE cartridge.[8]

  • Follow with 1.5 mL of deionized water to equilibrate the sorbent.[8] Do not allow the cartridge to dry out before loading the sample.

2. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

3. Washing:

  • Wash the cartridge to remove endogenous interferences.

  • A typical wash solution is 2 x 500 µL of 0.1% phosphoric acid neutralized to pH 7.[7] This helps in removing hydrophilic and weakly bound impurities.

4. Elution:

  • Elute the amprenavir and internal standard from the cartridge using an appropriate organic solvent.

  • A common elution solvent is 3 x 500 µL of methanol.[7]

  • Collect the eluate in a clean collection tube.

5. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[7]

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the chromatographic analysis (e.g., 50% methanol).[7]

  • Vortex the reconstituted sample to ensure complete dissolution. The sample is now ready for injection into the analytical instrument.

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for amprenavir.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Dilute Dilute with Buffer Spike->Dilute Load Load Sample Dilute->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Aqueous Buffer) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of amprenavir from plasma.

Data Presentation

The following table summarizes the quantitative performance data for the solid-phase extraction of amprenavir from various studies.

ParameterAmprenavirInternal StandardMatrixSorbentAnalytical MethodReference
Recovery >88%Clozapine (>88%)PlasmaC18HPLC-UV[7]
Recovery 85.4% - 98.8% (for 5 PIs)Not specifiedPlasmaPolymeric reversed-phaseHPLC-UV[4]
Recovery 72.8% - 93.7% (for 6 PIs)Not specifiedPlasmaPolymeric reversed-phaseHPLC-UV[9]
Linear Range 25 - 10,000 ng/mLNot specifiedPlasmaPolymeric reversed-phaseHPLC-UV[4][9]
Linear Range 30 - 4,000 ng/mL¹³C₆-AmprenavirSeminal PlasmaNot specifiedHPLC-MS/MS[6]
Accuracy Within-day: 100.5-104.2%Between-day: 96.9-100.5%Not specifiedPlasmaPolymeric reversed-phaseHPLC-UV[4]
Accuracy Within-day: 92.4-103.0%Between-day: 94.4-103.0%Not specifiedPlasmaPolymeric reversed-phaseHPLC-UV[9]
Precision (RSD) Within-day & Between-day: ≤ 4.2%¹³C₆-AmprenavirSeminal PlasmaNot specifiedHPLC-MS/MS[6]
Precision (CV) < 10%Not specifiedPlasmaPolymeric reversed-phaseHPLC-UV[4]
Precision (CV) < 8%Not specifiedPlasmaPolymeric reversed-phaseHPLC-UV[9]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the sample, the extraction process, and the final analysis, highlighting the role of the internal standard.

Logical_Relationship cluster_input Input Sample cluster_process Extraction Process cluster_output Final Analysis Plasma Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (Cleanup & Concentration) Plasma->SPE Amprenavir Amprenavir (Analyte) Amprenavir->SPE IS Internal Standard (e.g., ¹³C₆-Amprenavir) IS->SPE Detection Instrumental Analysis (e.g., LC-MS/MS) SPE->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

References

Application of Fosamprenavir-d4 in Therapeutic Drug Monitoring of HIV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is an antiretroviral prodrug of amprenavir, a protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Therapeutic Drug Monitoring (TDM) of amprenavir is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing toxicity. This involves the quantitative determination of amprenavir concentrations in patient plasma. The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fosamprenavir-d4, a deuterated analog of fosamprenavir, serves as an ideal internal standard for the TDM of fosamprenavir, as it is rapidly hydrolyzed to amprenavir-d4 in vivo and co-elutes with the analyte of interest, correcting for matrix effects and variations in sample processing.

Principle of the Assay

This protocol describes a sensitive and specific LC-MS/MS method for the quantification of amprenavir in human plasma. Fosamprenavir is administered as a prodrug and is rapidly converted to the active drug, amprenavir.[4][5] Therefore, the TDM focuses on measuring plasma amprenavir levels. This compound, added to the plasma sample, is enzymatically hydrolyzed to amprenavir-d4 and serves as the internal standard. The method involves protein precipitation to extract amprenavir and the internal standard from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Fosamprenavir calcium salt (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • Liquid chromatograph (e.g., Agilent, Waters, Shimadzu)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: Reversed-phase C18 column (e.g., Phenomenex, Waters)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Sample Preparation
  • Spiking of Internal Standard: To 100 µL of plasma sample (calibration standard, quality control, or patient sample), add 10 µL of this compound working solution (concentration to be optimized, e.g., 500 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a defined volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient To be optimized, e.g., Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z) Amprenavir: To be determined (e.g., 506.2 -> 409.2) Amprenavir-d4: To be determined (e.g., 510.2 -> 413.2)
Ion Source Temperature To be optimized (e.g., 500°C)
IonSpray Voltage To be optimized (e.g., 5500 V)
Collision Gas Nitrogen

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterAcceptance CriteriaExample Data
Linearity (r²) ≥ 0.990.998
Calibration Range To cover expected clinical concentrations10 - 5000 ng/mL[6]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy10 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% bias) Within ±15% (±20% at LLOQ)-5% to +8%
Matrix Effect Internal standard-normalized matrix factor between 0.85 and 1.15Within acceptable range
Recovery Consistent and reproducible> 85%
Stability Analyte stable under various storage and processing conditionsStable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Visualizations

TDM_Workflow cluster_sample_collection Patient Sample cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Reporting Patient Patient on Fosamprenavir Therapy Blood_Sample Collect Blood Sample (Plasma) Patient->Blood_Sample Add_IS Add this compound (Internal Standard) Blood_Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantification Quantify Amprenavir Concentration MS->Quantification Report Generate TDM Report Quantification->Report

Caption: Experimental workflow for the therapeutic drug monitoring of Fosamprenavir.

Signaling_Pathway cluster_drug_admin Drug Administration & Metabolism cluster_viral_inhibition Mechanism of Action Fosamprenavir Fosamprenavir (Prodrug) Amprenavir Amprenavir (Active Drug) Fosamprenavir->Amprenavir Hydrolysis in vivo Fosamprenavir_d4 This compound (Internal Standard) Amprenavir_d4 Amprenavir-d4 (IS Metabolite) Fosamprenavir_d4->Amprenavir_d4 Hydrolysis HIV_Protease HIV Protease Amprenavir->HIV_Protease Inhibition Mature_Virions Mature, Infectious Virions HIV_Protease->Mature_Virions Cleavage (blocked by Amprenavir) Viral_Polyproteins Viral Gag-Pol Polyproteins Viral_Polyproteins->HIV_Protease Substrate

Caption: Metabolic conversion of Fosamprenavir and its mechanism of action.

Logical_Relationship cluster_TDM_Process Therapeutic Drug Monitoring Logic Dosing Fosamprenavir Dosing Monitoring Measure Plasma Amprenavir Levels Dosing->Monitoring Therapeutic_Window Compare to Therapeutic Window Monitoring->Therapeutic_Window Subtherapeutic Subtherapeutic Therapeutic_Window->Subtherapeutic Below Therapeutic Therapeutic Therapeutic_Window->Therapeutic Within Supratherapeutic Supratherapeutic/Toxic Therapeutic_Window->Supratherapeutic Above Dose_Increase Consider Dose Increase Subtherapeutic->Dose_Increase Maintain_Dose Maintain Current Dose Therapeutic->Maintain_Dose Dose_Decrease Consider Dose Decrease Supratherapeutic->Dose_Decrease

References

Application Notes and Protocols: The Role of Fosamprenavir-d4 in HIV Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fosamprenavir-d4 as a critical tool in human immunodeficiency virus (HIV) drug interaction studies. Given that Fosamprenavir is a prodrug of the HIV protease inhibitor Amprenavir and is a substrate, inhibitor, and inducer of Cytochrome P450 3A4 (CYP3A4), understanding its interaction profile is paramount for the safe and effective co-administration of other therapeutic agents.[1][2][3] this compound, a deuterated stable isotope of Fosamprenavir, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Fosamprenavir and its active metabolite, Amprenavir, in biological matrices.

Quantification of Fosamprenavir and Amprenavir using LC-MS/MS with this compound Internal Standard

The accurate determination of Fosamprenavir and Amprenavir concentrations in plasma is fundamental to pharmacokinetic and drug-drug interaction studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability during sample preparation and analysis.

Experimental Protocol: Bioanalytical Method for Fosamprenavir/Amprenavir Quantification

This protocol outlines a general procedure for the quantification of Amprenavir in human plasma using a deuterated internal standard.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Amprenavir-d4 in methanol).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: The specific mass-to-charge (m/z) transitions for the precursor and product ions of the analyte and internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amprenavir506.271.0
Amprenavir-d4510.271.0

c. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Amprenavir into blank plasma.

  • The concentration range should encompass the expected therapeutic concentrations.

  • Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

In Vitro Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

Fosamprenavir, through its active metabolite Amprenavir, is a known inhibitor of CYP3A4.[1][2] This protocol describes an in vitro assay to determine the inhibitory potential of Fosamprenavir on CYP3A4 activity using a probe substrate.

Experimental Protocol: CYP3A4 Inhibition Assay

a. Materials

  • Human liver microsomes (HLMs)

  • Fosamprenavir (as the inhibitor)

  • Midazolam (as the CYP3A4 probe substrate)

  • Amprenavir-d4 (as the internal standard for Amprenavir quantification if needed)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

b. Incubation Procedure

  • Pre-incubate HLMs, Fosamprenavir (at various concentrations), and phosphate buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and Midazolam.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the formation of the Midazolam metabolite (1'-hydroxymidazolam) using LC-MS/MS.

c. Data Analysis

  • Calculate the rate of metabolite formation at each Fosamprenavir concentration.

  • Plot the percent inhibition of CYP3A4 activity against the logarithm of the Fosamprenavir concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.

Quantitative Data: Inhibition of CYP Isoforms by Amprenavir

The following table summarizes the inhibitory constants (Ki) of Amprenavir against various CYP3A isoforms.

CYP IsoformKi (µM)
CYP3A40.1
CYP3A50.5
CYP3A72.1

Data from E. J. D. Eliasson et al., Br J Clin Pharmacol, 2003.[4]

Clinical Drug-Drug Interaction Studies

Clinical studies are essential to evaluate the in vivo relevance of in vitro findings. These studies typically involve administering Fosamprenavir with a probe drug that is a sensitive substrate of a particular metabolic enzyme or transporter and measuring the pharmacokinetic parameters of the probe drug. This compound can be utilized as an internal standard for the quantification of Fosamprenavir/Amprenavir in plasma samples collected during these studies.

Experimental Protocol: Pharmacokinetic Drug Interaction Study

a. Study Design

  • A randomized, crossover study in healthy volunteers is a common design.

  • Period 1: Administer the probe drug alone.

  • Washout Period

  • Period 2: Administer the probe drug in combination with Fosamprenavir/ritonavir.

  • Collect serial blood samples at predefined time points after drug administration in each period.

b. Pharmacokinetic Analysis

  • Process plasma samples and analyze for the concentrations of the probe drug and its metabolites, as well as Amprenavir, using a validated LC-MS/MS method with appropriate internal standards (e.g., this compound for Amprenavir).

  • Calculate pharmacokinetic parameters such as:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Elimination half-life (t1/2)

    • Minimum plasma concentration (Cmin)

  • Compare the pharmacokinetic parameters of the probe drug with and without co-administration of Fosamprenavir to assess the extent of the interaction.

Quantitative Data: Pharmacokinetic Interactions with Fosamprenavir/ritonavir

The following table presents data from a drug-drug interaction study between the antidepressant paroxetine and Fosamprenavir/ritonavir.

Pharmacokinetic ParameterParoxetine AloneParoxetine + Fosamprenavir/ritonavirGeometric Mean Ratio (90% CI)
AUC0-24 (ng·h/mL) --0.45 (0.41 to 0.49)
Cmax (ng/mL) --0.49 (0.45 to 0.53)

Data from M. E. van der Lee et al., Antimicrob Agents Chemother, 2007.[5]

This study demonstrated a significant decrease in paroxetine exposure when co-administered with Fosamprenavir/ritonavir.[5]

Visualizations

Experimental_Workflow_for_PK_Study cluster_period1 Period 1 cluster_period2 Period 2 P1_Admin Administer Probe Drug P1_Sample Serial Blood Sampling P1_Admin->P1_Sample Washout Washout Period Analysis LC-MS/MS Analysis (with this compound IS) P1_Sample->Analysis P2_Admin Administer Probe Drug + Fosamprenavir/r P2_Sample Serial Blood Sampling P2_Admin->P2_Sample P2_Sample->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Comparison Statistical Comparison PK_Calc->Comparison

Caption: Workflow for a clinical pharmacokinetic drug interaction study.

CYP3A4_Inhibition_Pathway Fosamprenavir Fosamprenavir Amprenavir Amprenavir (Active Metabolite) Fosamprenavir->Amprenavir Hydrolysis Inhibition Inhibition Amprenavir->Inhibition CYP3A4 CYP3A4 Enzyme Metabolite Metabolite (e.g., 1'-OH-Midazolam) CYP3A4->Metabolite Probe_Substrate Probe Substrate (e.g., Midazolam) Probe_Substrate->CYP3A4 Inhibition->CYP3A4

Caption: Metabolic pathway and CYP3A4 inhibition by Fosamprenavir.

References

Application Note: Quantification of Amprenavir in Human Plasma using Liquid-Liquid Extraction Coupled with HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of antiretroviral agents.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the viral life cycle.[1][2] Therapeutic Drug Monitoring (TDM) of amprenavir is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and reliable method for the quantification of amprenavir in human plasma. The protocol employs a liquid-liquid extraction (LLE) technique for sample clean-up and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. LLE is a widely used sample preparation technique that offers high recovery and effectively removes endogenous interferences from complex biological matrices.

Experimental Protocols

2.1 Materials and Reagents

  • Amprenavir reference standard (Purity ≥99.5%)

  • Internal Standard (IS), e.g., Rilpivirine or another suitable compound not co-administered with amprenavir.

  • HPLC-grade Ethyl Acetate

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid (Analytical Grade)

  • Monobasic Sodium Phosphate

  • Dibasic Sodium Phosphate

  • Ultrapure water

  • Drug-free human plasma

  • Polypropylene centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (e.g., nitrogen evaporator or lyophilizer)

  • HPLC system with UV detector

  • Reversed-phase C18 analytical column

2.2 Preparation of Solutions

  • Stock Solutions: Prepare primary stock solutions of amprenavir and the internal standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

  • Phosphate Buffer (15 mM, pH 5.75): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in ultrapure water and adjusting the pH as needed.[3]

2.3 Preparation of Calibration Standards and Quality Controls

  • Calibration standards are prepared by spiking drug-free human plasma with the appropriate working solutions to achieve a concentration range of 0.15 to 1500 ng/mL.[4]

  • Quality control (QC) samples are prepared independently at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), representing the entire calibration range.

2.4 Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol

  • Pipette 250 µL of plasma sample (standard, QC, or unknown) into a clean polypropylene tube.

  • Add 50 µL of the IS working solution (e.g., 1 µg/mL Rilpivirine) to each tube, except for the blank matrix sample.[4]

  • Vortex the mixture for 1-2 minutes.[4]

  • Add 5.0 mL of ethyl acetate to each tube as the extraction solvent.[4][5]

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 3,500 rpm for 30 minutes to separate the aqueous and organic layers.[4]

  • Carefully transfer the upper organic layer (supernatant) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[4]

  • Reconstitute the dried residue in 250 µL of the HPLC mobile phase.[4]

  • Vortex briefly and transfer the solution to an autosampler vial for analysis.

Chromatographic Conditions

The separation and quantification are performed using a reversed-phase HPLC method. The following table summarizes the instrumental parameters.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Zorbax C18, 50 mm × 4.6 mm, 5.0 µm particle size[4]
Mobile Phase Gradient elution with Acetonitrile (Solvent A) and 15 mM Phosphate Buffer, pH 5.75 (Solvent B)[3]
Flow Rate 0.6 mL/min[4]
Injection Volume 20 µL
Column Temperature 30°C
UV Detector Photodiode Array (PDA) or Variable Wavelength Detector
Detection Wavelength 264 nm[6]
Run Time Approximately 10-15 minutes

Data Presentation and Method Validation

The bioanalytical method is validated according to regulatory guidelines to ensure its reliability for the intended application.[7] Key validation parameters are summarized below.

4.1 Linearity The linearity of the method is assessed by analyzing calibration standards at multiple concentrations. The calibration curve should have a correlation coefficient (r²) of >0.99.[4][5]

ParameterAcceptance CriteriaTypical Result
Concentration Range Covers expected clinical concentrations0.15 – 1500 ng/mL[4]
Regression Model Weighted linear regression (1/x or 1/x²)y = mx + c
Correlation Coefficient (r²) ≥ 0.99> 0.999[4]

4.2 Accuracy and Precision Intra-day and inter-day accuracy and precision are determined by analyzing QC samples (LQC, MQC, HQC) in replicates (n=6) on the same day and on three different days.

ParameterAcceptance CriteriaTypical Result (%RSD)
Accuracy Mean concentration within ±15% of nominal value[8]95.8% - 104.2%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)[7][8]< 4.5%[4]

4.3 Recovery The extraction recovery of amprenavir is determined by comparing the analytical response of extracted QC samples to that of post-extraction spiked samples at the same concentrations.

QC LevelAcceptance CriteriaTypical Result (%)
LQC Consistent, precise, and reproducible92.9%[4]
MQC Consistent, precise, and reproducible95.1%[4]
HQC Consistent, precise, and reproducible96.4%[4]

4.4 Stability The stability of amprenavir in human plasma is evaluated under various storage and handling conditions to ensure sample integrity.

Stability TestConditionAcceptance Criteria
Freeze-Thaw Three cycles from -80°C to room temp.Mean concentration within ±15% of nominal
Short-Term (Bench-Top) Room temperature for 24 hoursMean concentration within ±15% of nominal
Long-Term -80°C for 3 monthsMean concentration within ±15% of nominal
Post-Preparative In autosampler at 4°C for 48 hoursMean concentration within ±15% of nominal

Mandatory Visualizations

LLE_Workflow Liquid-Liquid Extraction Workflow for Amprenavir cluster_prep Sample Preparation cluster_extraction Extraction & Concentration Sample 250 µL Plasma Sample Add_IS Add 50 µL Internal Standard Sample->Add_IS Vortex1 Vortex (1-2 min) Add_IS->Vortex1 Add_Solvent Add 5.0 mL Ethyl Acetate Vortex1->Add_Solvent Vortex2 Vortex (5-10 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (3,500 rpm, 30 min) Vortex2->Centrifuge Phase Separation Separate Transfer Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject

Caption: Experimental workflow for amprenavir extraction from plasma.

Validation_Logic Core Bioanalytical Method Validation Parameters center Method Validation Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Reproducibility) center->Precision Linearity Linearity & Range (Proportionality) center->Linearity Recovery Recovery (Extraction Efficiency) center->Recovery Stability Stability (Analyte Integrity) center->Stability Sensitivity Sensitivity (LLOQ & LOD) center->Sensitivity IntraDay Intra-Day Precision->IntraDay InterDay Inter-Day Precision->InterDay FreezeThaw Freeze-Thaw Stability->FreezeThaw BenchTop Bench-Top Stability->BenchTop

Caption: Logical relationships of key method validation parameters.

References

Application Notes and Protocols for a Validated Bioanalytical Method for Fosamprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of fosamprenavir in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The information herein is compiled from established scientific literature and is intended to guide researchers in the development and implementation of a robust bioanalytical assay for fosamprenavir.

Introduction

Fosamprenavir is an antiretroviral prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV-1) protease.[1] It is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium upon absorption.[1] Accurate quantification of fosamprenavir and its active metabolite, amprenavir, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document outlines a validated LC-MS/MS method for the determination of fosamprenavir in human plasma.

Bioanalytical Method Overview

The described method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode.[1] Dolutegravir or a deuterated analog of fosamprenavir (Fosamprenavir-D4) can be used as an internal standard (IS) to ensure accuracy and precision.[1][2]

Mechanism of Action and Bioactivation

Fosamprenavir itself is not the active antiviral agent. It is designed as a prodrug to improve the bioavailability of amprenavir. The following diagram illustrates the conversion of fosamprenavir to its active form, amprenavir, which then inhibits the HIV-1 protease enzyme, a critical component in the HIV life cycle.

Fosamprenavir Fosamprenavir (Prodrug) Amprenavir Amprenavir (Active Drug) Fosamprenavir->Amprenavir Hydrolysis (Cellular Phosphatases) Amprenavir->Inhibition HIV_Protease HIV-1 Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Viral_Polyprotein Viral Gag-Pol Polyprotein Viral_Polyprotein->HIV_Protease Inhibition->HIV_Protease

Caption: Conversion of Fosamprenavir to Amprenavir and Inhibition of HIV-1 Protease.

Experimental Protocols

Materials and Reagents
  • Fosamprenavir reference standard

  • Internal standard (Dolutegravir or this compound)

  • HPLC-grade methanol, acetonitrile, ethyl acetate, and water

  • Formic acid (≥98% purity)

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of fosamprenavir and the internal standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the fosamprenavir stock solution with a suitable diluent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of approximately 250 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 50 µL of the appropriate fosamprenavir working solution for calibration standards and quality control samples (add 50 µL of diluent for blank samples).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate and methanol, 4:1 v/v).[1]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the typical instrument parameters for the analysis of fosamprenavir.

Table 1: Chromatographic Conditions

ParameterValue
Column Phenomenex C18 (50 x 4.6 mm, 5 µm) or Zorbax C18 (50 x 4.6 mm, 3.5 µm)[1][2]
Mobile Phase 0.1% v/v Formic Acid and Methanol (25:75 v/v) or Methanol, 0.1% v/v Formic Acid, and Acetonitrile (60:10:30 v/v/v)[1][2]
Flow Rate 0.70 mL/min[1][2]
Injection Volume 10 µL
Column Temperature Ambient or 30°C[3]
Run Time Approximately 5 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Fosamprenavir: m/z 586.19 → 57.07; this compound: m/z 590.0 → 61.0; Dolutegravir (IS): m/z 420.1 → 136.0[1][2]
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen

Method Validation Summary

The bioanalytical method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] Key validation parameters are summarized below.

Table 3: Validation Parameters for Fosamprenavir Bioanalysis

ParameterTypical Results
Linearity Range 1.0 to 2100.0 ng/mL or 4.0 to 1600.0 ng/mL[1][2]
Correlation Coefficient (r²) > 0.999[1]
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (Intra- and Inter-day) ≤ 3.081% RSD[1]
Extraction Recovery 97.35% to 102.65%[1]
Matrix Effect IS normalized matrix factor between 0.96 and 1.05[1]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL or 4.0 ng/mL[1][2]

Table 4: Stability of Fosamprenavir in Human Plasma [1]

Stability ConditionDurationFinding
Bench-top Up to 20 hours at <10°CStable
Freeze-thaw Cycles 6 cyclesStable
Long-term Storage 60 days at -20°C and -70°CStable

Experimental Workflow

The following diagram provides a visual representation of the complete bioanalytical workflow for the quantification of fosamprenavir in human plasma.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with IS and Standards Plasma_Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Bioanalytical Workflow for Fosamprenavir Quantification.

Conclusion

The LC-MS/MS method detailed in these application notes provides a sensitive, specific, and reliable approach for the quantification of fosamprenavir in human plasma. The protocols and validation data presented serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these validated procedures is essential for generating high-quality bioanalytical data to support regulatory submissions and advance our understanding of fosamprenavir pharmacokinetics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Amprenavir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of amprenavir in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect amprenavir quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1] In the context of amprenavir quantification by liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[1][2] This can significantly impact the accuracy, precision, and sensitivity of the assay, potentially leading to erroneous quantification of amprenavir concentrations in biological samples like plasma or serum.[1][2]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?

A2: The primary causes of matrix effects are co-eluting compounds from the biological matrix that interfere with the ionization process in the mass spectrometer's ion source.[1] Common interfering substances in plasma or serum samples include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[3]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also affect ionization efficiency.[1]

  • Other Endogenous Molecules: Various other small molecules present in the biological matrix can co-elute with amprenavir and interfere with its ionization.

  • Exogenous Compounds: Co-administered drugs or their metabolites can also be a source of matrix effects.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my amprenavir assay?

A3: The "post-extraction spike" method is a widely accepted approach to quantitatively assess matrix effects.[1] This involves comparing the peak area of amprenavir in a solution prepared in a neat solvent to the peak area of amprenavir spiked into a blank matrix sample that has already undergone the extraction procedure.[1] The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] For a robust method, the absolute matrix factor should ideally be between 0.75 and 1.25.[1]

Another qualitative method is the "post-column infusion" experiment. Here, a constant flow of amprenavir solution is introduced into the LC eluent after the analytical column and before the MS source. A blank extracted matrix is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates regions of ion suppression or enhancement.[4][5]

Troubleshooting Guide

Problem: I am observing poor accuracy and precision in my amprenavir quantification, and I suspect matrix effects.

Below is a step-by-step guide to troubleshoot and mitigate matrix effects in your amprenavir analysis.

Step 1: Evaluate Your Sample Preparation Method

The initial and most critical step in minimizing matrix effects is to have an efficient sample preparation protocol that removes interfering components while maximizing the recovery of amprenavir. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other interferences.[6]

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning amprenavir into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, as the stationary phase can be chosen to selectively retain amprenavir while allowing interfering compounds to be washed away.[8]

Step 2: Optimize Chromatographic Separation

If matrix effects persist after optimizing sample preparation, the next step is to improve the chromatographic separation to resolve amprenavir from co-eluting interferences.

  • Change the Stationary Phase: Switching to a different column chemistry (e.g., from a standard C18 to a phenyl-hexyl or a biphenyl phase) can alter the selectivity and improve separation.

  • Modify the Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile vs. methanol), the pH, or the buffer additives can change the retention times of both amprenavir and interfering peaks.[5]

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

Step 3: Utilize an Appropriate Internal Standard

The use of a suitable internal standard (IS) is crucial for compensating for matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., 13C6-amprenavir) is the gold standard.[9] It co-elutes with amprenavir and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog that has similar chemical properties and chromatographic behavior to amprenavir can be used.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method significantly impacts the recovery of amprenavir and the extent of matrix effects. Below are tables summarizing typical recovery data for amprenavir and a representative comparison of matrix effects for different extraction techniques.

Table 1: Amprenavir Recovery with Different Extraction Methods

Sample Preparation MethodExtraction Solvent/CartridgeAnalyte Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Ethyl Acetate92.9 - 96.4[10]
Liquid-Liquid Extraction (LLE)Ethyl Acetate99.28 - 102.8[7]
Solid-Phase Extraction (SPE)Polymeric Reversed-Phase72.8 - 93.7 (for various PIs)[11]

Table 2: Representative Comparison of Matrix Effects for Different Sample Preparation Techniques

This table presents a general comparison of the effectiveness of different sample preparation techniques in reducing matrix effects for small molecules in biological fluids. While not specific to amprenavir, it illustrates the expected trend.

Sample Preparation MethodTypical Matrix Effect (Ion Suppression)Key Consideration
Protein Precipitation (PPT)HighSimple and fast, but provides the least clean extract.[6]
Liquid-Liquid Extraction (LLE)ModerateOffers better cleanup than PPT but can be more labor-intensive.
Solid-Phase Extraction (SPE)Low to ModerateProvides good cleanup but requires method development.[6]
HybridSPE (Specialized SPE)Very LowHighly effective at removing phospholipids.[6]

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol for Amprenavir in Human Plasma [7]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (50 mm × 4.6 mm, 3.5 µm)

    • Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (90:10 v/v)

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 35°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for Amprenavir: m/z 506.2 → 71.0

    • MRM Transition for Internal Standard (Methyl-indinavir): m/z 628.0 → 421.0

2. Solid-Phase Extraction (SPE) Protocol for Amprenavir in Human Plasma (Adapted from a method for multiple protease inhibitors[11])

  • Sample Preparation:

    • To 1 mL of plasma, add the internal standard.

    • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute amprenavir and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric conditions would be similar to the LLE method, with potential adjustments to the mobile phase and gradient to optimize separation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for amprenavir quantification.

Troubleshooting_Matrix_Effects action action result result Start Inaccurate/Imprecise Results? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE/SPE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Reassess_ME1 Re-assess Matrix Effect Optimize_SP->Reassess_ME1 ME_Resolved1 Matrix Effect Resolved? Reassess_ME1->ME_Resolved1 Optimize_Chroma Optimize Chromatography ME_Resolved1->Optimize_Chroma No Final_Validation Final Method Validation ME_Resolved1->Final_Validation Yes Reassess_ME2 Re-assess Matrix Effect Optimize_Chroma->Reassess_ME2 ME_Resolved2 Matrix Effect Resolved? Reassess_ME2->ME_Resolved2 Use_SIL_IS Use Stable Isotope-Labeled IS ME_Resolved2->Use_SIL_IS No ME_Resolved2->Final_Validation Yes Use_SIL_IS->Final_Validation

References

Technical Support Center: Optimizing Chromatographic Separation of Fosamprenavir and Fosamprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of fosamprenavir and its deuterated internal standard, fosamprenavir-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic systems used for the analysis of fosamprenavir and this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of fosamprenavir.[1][2][3] C18 columns are frequently used as the stationary phase.[1][2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled version of fosamprenavir. Using a stable isotope-labeled internal standard is crucial in quantitative LC-MS/MS analysis as it helps to correct for variability in sample preparation (e.g., extraction recovery) and matrix effects, leading to more accurate and precise results.

Q3: What are the common mobile phases for separating fosamprenavir and this compound?

A3: Typical mobile phases consist of a mixture of an aqueous component and an organic solvent. The aqueous phase is often water with an acidifier like 0.1% v/v formic acid or 0.1% v/v orthophosphoric acid, and the organic modifier is commonly acetonitrile or methanol.[1][2][3] The separation can be achieved using either isocratic or gradient elution.[1][2]

Q4: How are samples typically prepared for analysis?

A4: For biological matrices such as plasma, sample preparation often involves protein precipitation or liquid-liquid extraction to remove interferences.[2][3] For drug substance and product analysis, a simple dilution in a suitable solvent like a 1:1 mixture of acetonitrile and water is common.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of fosamprenavir and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate to maintain fosamprenavir in a single ionic state. The addition of a small amount of an acidifier (e.g., formic acid, orthophosphoric acid) can improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent or, if necessary, replace the column. Use a guard column to protect the analytical column.
Inappropriate Sample Solvent The sample diluent should be of similar or weaker elution strength than the initial mobile phase. Injecting in a stronger solvent can lead to peak distortion.[4]
Issue 2: Co-elution or Poor Resolution of Fosamprenavir and this compound

While fosamprenavir and its deuterated internal standard are expected to have very similar retention times, complete co-elution is ideal for LC-MS/MS analysis to ensure they experience the same matrix effects. However, if using UV detection, slight separation might be observed and needs to be consistent.

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Mobile Phase Composition Adjust the organic-to-aqueous ratio in the mobile phase. A lower percentage of organic solvent will generally increase retention time and may improve resolution if needed for other analytes.
Inadequate Gradient Profile If using gradient elution, optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.[1]
Column Chemistry While C18 is common, consider trying a different stationary phase chemistry (e.g., phenyl-hexyl) if resolution issues with impurities persist.
Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal MS/MS Parameters Optimize the mass spectrometry parameters, including parent and product ion selection, collision energy, and ion source settings.
Ion Suppression/Enhancement Dilute the sample to minimize matrix effects. Improve sample cleanup procedures to remove interfering substances. Ensure chromatographic separation from matrix components.
Sample Degradation Fosamprenavir can be susceptible to degradation. Ensure proper sample storage and handling.[2]
Incorrect Mobile Phase pH The pH of the mobile phase can significantly impact ionization efficiency in the mass spectrometer source. Optimize the pH to enhance the signal for fosamprenavir.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Representative LC-MS/MS Method Parameters
ParameterValue
Column Zorbax C18 (50 x 4.6 mm, 3.5 µm) or equivalent[3]
Mobile Phase A 0.1% v/v Formic Acid in Water[2][3]
Mobile Phase B Acetonitrile/Methanol mixture[3][5]
Elution Mode Isocratic or Gradient[1][2]
Flow Rate 0.7 mL/min[2][3]
Injection Volume 5-20 µL
Column Temperature 30-40 °C[1]
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transitions Fosamprenavir: m/z 586.19 → 57.0[3]this compound: m/z 590.0 → 61.0[3]

Visualizations

TroubleshootingWorkflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No overload Reduce Sample Concentration/ Injection Volume peak_shape->overload Yes sensitivity Low Sensitivity? resolution->sensitivity No mobile_phase Adjust Mobile Phase Strength resolution->mobile_phase Yes ms_params Optimize MS/MS Parameters sensitivity->ms_params Yes end Problem Resolved sensitivity->end No secondary_int Optimize Mobile Phase pH/ Use Additives overload->secondary_int Still an issue column_issue Wash/Replace Column secondary_int->column_issue Still an issue column_issue->end gradient Optimize Gradient Profile mobile_phase->gradient Still an issue gradient->end matrix_effects Improve Sample Cleanup/ Dilute Sample ms_params->matrix_effects Still an issue matrix_effects->end

Caption: A workflow diagram for troubleshooting common HPLC/LC-MS issues.

LogicalRelationship cluster_sample Sample Properties cluster_method Chromatographic Method cluster_output Analytical Output Analyte Fosamprenavir & This compound PeakShape Peak Shape Analyte->PeakShape Resolution Resolution Analyte->Resolution RetentionTime Retention Time Analyte->RetentionTime Sensitivity Sensitivity Analyte->Sensitivity Matrix Biological Matrix (e.g., Plasma) Matrix->PeakShape Matrix->Sensitivity StationaryPhase Stationary Phase (e.g., C18) StationaryPhase->Resolution StationaryPhase->RetentionTime MobilePhase Mobile Phase (Aqueous/Organic + Additive) MobilePhase->PeakShape MobilePhase->Resolution MobilePhase->RetentionTime MobilePhase->Sensitivity FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->Resolution Temperature->RetentionTime

Caption: Logical relationships between experimental parameters and analytical output.

References

Technical Support Center: Long-Term Stability of Fosamprenavir-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability testing of Fosamprenavir-d4 stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation, storage, and analysis of this compound stock solutions.

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly low concentration of this compound in freshly prepared stock solution. - Inaccurate weighing of the compound.- Incomplete dissolution of the solid material.- Use of a non-volumetric flask for final volume adjustment.- Ensure the analytical balance is properly calibrated before weighing.- Visually inspect the solution to ensure no solid particles are present. Sonication may aid in dissolution.- Always use a calibrated volumetric flask for the final volume adjustment and ensure the solution is at room temperature before filling to the mark.
Significant degradation of this compound observed in a short period. - Improper storage temperature.- Exposure to light.- pH of the solvent.- Presence of oxidizing agents in the solvent.- Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term storage.- Protect the solution from light by using amber vials or wrapping the container in aluminum foil.- Fosamprenavir is susceptible to degradation in acidic and basic conditions; use a neutral, aprotic solvent like acetonitrile or DMSO.[1]- Ensure the use of high-purity solvents to avoid contaminants that could induce degradation.
High variability in quantification results between aliquots of the same stock solution. - Inhomogeneous stock solution.- Evaporation of solvent from the stock or sample vials.- Inconsistent sample preparation for analysis.- Thoroughly vortex the stock solution before preparing dilutions or taking aliquots.- Use vials with tight-fitting caps to minimize solvent evaporation, especially for volatile organic solvents.- Follow a standardized and validated protocol for sample dilution and preparation prior to analysis.
Appearance of unknown peaks in the chromatogram during stability analysis. - Degradation of this compound.- Contamination of the solvent or analytical system.- Compare the chromatogram with that of a freshly prepared standard to identify potential degradation products. Potential impurities of the parent compound, Fosamprenavir, include isomer, amino, propyl, and nitro impurities, as well as Amprenavir.[2][3]- Run a blank injection of the solvent to check for system contamination.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For long-term stability, it is recommended to use a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). Fosamprenavir is sparingly soluble in water but freely soluble in these organic solvents.[3]

2. What are the optimal storage conditions for long-term stability of this compound stock solutions?

For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C in tightly sealed, light-protected containers (e.g., amber glass vials). Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

3. How long can I expect my this compound stock solution to be stable?

The stability of the stock solution will depend on the solvent, storage temperature, and concentration. It is crucial to perform your own stability studies under your specific experimental conditions. Based on general guidelines for active pharmaceutical ingredients, a well-prepared stock solution stored at -20°C or below should be stable for at least 6 months.[4] For critical applications, it is recommended to qualify the solution at regular intervals.

4. What analytical methods are suitable for quantifying this compound and its potential degradants?

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and reliable technique for quantifying Fosamprenavir and separating it from its degradation products.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity, which is particularly useful for identifying and quantifying trace-level degradants.[5]

5. What are the known degradation pathways for Fosamprenavir?

Fosamprenavir is known to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[1] The primary degradation pathway involves the hydrolysis of the phosphate ester to form Amprenavir. Other potential degradation products can arise from isomerization and other chemical modifications.[2][3]

Experimental Protocols

Protocol for Long-Term Stability Testing of this compound Stock Solution

This protocol outlines a general procedure for assessing the long-term stability of this compound stock solutions.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound solid.

    • Dissolve the solid in a suitable volume of high-purity acetonitrile or DMSO to achieve the desired concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution, using sonication if necessary.

    • Use a calibrated volumetric flask for the final volume adjustment.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small-volume, amber glass vials with screw caps to avoid repeated freeze-thaw cycles of the entire stock.

    • Store the aliquots at the following conditions as per ICH guidelines for stability testing:[6]

      • Long-term: -20°C

      • Accelerated: 4°C and 25°C

  • Analysis:

    • Time Points: Analyze the samples at appropriate time intervals. A suggested schedule is:

      • Initial (Time 0)

      • 1 month, 3 months, 6 months, 9 months, 12 months for long-term conditions.

      • 1 month, 2 months, 3 months for accelerated conditions.

    • Sample Preparation: At each time point, retrieve one aliquot from each storage condition. Allow it to equilibrate to room temperature. Prepare appropriate dilutions for analysis using the chosen analytical method.

    • Analytical Method: Use a validated stability-indicating RP-HPLC method. An example method could utilize a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[1]

    • Data Collection: Quantify the concentration of this compound at each time point. Record the peak area of the parent compound and any new peaks that appear in the chromatogram.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • A common acceptance criterion is that the concentration should not fall below 90% of the initial value.

    • Monitor the formation of any degradation products.

Data Presentation

The following table summarizes hypothetical stability data for a 1 mg/mL this compound stock solution in acetonitrile.

Storage ConditionTime PointConcentration (mg/mL)% of Initial ConcentrationObservations
-20°C 01.00100.0%Clear, colorless solution
3 months0.9999.0%No change
6 months0.9898.0%No change
12 months0.9797.0%No change
4°C 01.00100.0%Clear, colorless solution
1 month0.9797.0%No change
3 months0.9292.0%Minor degradation peak observed
6 months0.8585.0%Increase in degradation peak area
25°C 01.00100.0%Clear, colorless solution
1 month0.8888.0%Significant degradation peak observed
3 months0.7575.0%Multiple degradation peaks observed

Visualizations

experimental_workflow cluster_prep 1. Stock Solution Preparation cluster_storage 2. Aliquoting and Storage cluster_analysis 3. Stability Analysis cluster_data 4. Data Evaluation weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Acetonitrile) weigh->dissolve volume Adjust to Final Volume dissolve->volume aliquot Aliquot into Vials volume->aliquot Start of Stability Study (T=0) storage_conditions Store at Different Conditions (-20°C, 4°C, 25°C) aliquot->storage_conditions timepoint Retrieve Samples at Defined Time Points storage_conditions->timepoint prepare Prepare Samples for Analysis timepoint->prepare analyze Analyze by Stability-Indicating Method (e.g., RP-HPLC) prepare->analyze quantify Quantify Concentration analyze->quantify evaluate Evaluate % Remaining and Degradation Products quantify->evaluate

References

mitigating ion suppression in ESI-MS for fosamprenavir analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of fosamprenavir using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating ion suppression.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ESI-MS analysis of fosamprenavir.

Question: I am observing a significantly lower signal for fosamprenavir than expected, or the signal is inconsistent across samples. Could this be ion suppression?

Answer: Yes, a low or inconsistent signal is a classic symptom of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, fosamprenavir, leading to a decreased response in the mass spectrometer.[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your assay.[1][4][5]

To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment. This involves infusing a constant flow of a fosamprenavir standard into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[5][6]

Question: What are the most common causes of ion suppression in fosamprenavir analysis from biological matrices?

Answer: The primary causes of ion suppression in biological samples are endogenous components that are co-extracted with fosamprenavir.[7] These include:

  • Phospholipids: Abundant in plasma and tissue samples, phospholipids are a major cause of ion suppression in ESI-MS.[8]

  • Salts and Buffers: Non-volatile salts or buffers from sample collection tubes or sample preparation steps can suppress the ESI signal.[9][10]

  • Proteins and other endogenous molecules: Inadequate removal of proteins and other small molecules can lead to competition for ionization.[11]

  • Formulation agents: In preclinical studies, co-solvents or excipients used in the drug formulation can cause significant ion suppression.[12]

Question: My current sample preparation involves protein precipitation, but I suspect it's not sufficient. What are better alternatives?

Answer: While protein precipitation (PPT) is a simple technique, it is often the least effective for removing interfering matrix components and can lead to significant ion suppression.[1][11] More effective sample preparation techniques to reduce matrix effects include:

  • Liquid-Liquid Extraction (LLE): LLE partitions the analyte of interest into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.[1][7][13] This method has been shown to be effective for fosamprenavir analysis.[14][15][16]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while matrix components are washed away.[1][7][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[11]

  • HybridSPE: This is a newer technique that combines the simplicity of PPT with the selectivity of SPE, specifically targeting the removal of phospholipids.[8]

The choice of sample preparation method can significantly impact the cleanliness of the extract and the degree of ion suppression.

Experimental Workflow for Fosamprenavir Analysis with Ion Suppression Mitigation

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (Plasma) InternalStandard Add Internal Standard (e.g., Fosamprenavir-D4) Sample->InternalStandard LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) InternalStandard->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography ESI Electrospray Ionization (ESI) Chromatography->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation (Assess Matrix Effect) Quantification->Validation Start Low or Inconsistent Fosamprenavir Signal CheckSuppression Confirm Ion Suppression (Post-Column Infusion) Start->CheckSuppression OptimizeSamplePrep Optimize Sample Preparation CheckSuppression->OptimizeSamplePrep Suppression Confirmed LLE_SPE Implement LLE or SPE OptimizeSamplePrep->LLE_SPE OptimizeLC Optimize Chromatography LLE_SPE->OptimizeLC Still Suppressed Resolved Issue Resolved LLE_SPE->Resolved Suppression Mitigated ChangeGradient Adjust Mobile Phase/Gradient OptimizeLC->ChangeGradient UseSIL_IS Use Stable Isotope-Labeled IS ChangeGradient->UseSIL_IS Still Suppressed ChangeGradient->Resolved Suppression Mitigated MatrixMatchedCal Use Matrix-Matched Calibrants UseSIL_IS->MatrixMatchedCal SIL-IS not available ChangeMS Modify MS Method UseSIL_IS->ChangeMS Still Suppressed UseSIL_IS->Resolved Suppression Mitigated MatrixMatchedCal->ChangeMS Still Suppressed MatrixMatchedCal->Resolved Suppression Mitigated SwitchIonization Switch to APCI or change polarity ChangeMS->SwitchIonization SwitchIonization->Resolved Suppression Mitigated

References

identifying degradation products of Fosamprenavir-d4 under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation products of Fosamprenavir-d4 under various stress conditions.

Troubleshooting Guides

This section addresses common issues encountered during the forced degradation analysis of Fosamprenavir.

Problem Possible Cause Recommended Solution
Unexpected peaks in the chromatogram Contamination of the sample, mobile phase, or glassware.Ensure meticulous cleaning of all glassware. Use high-purity solvents and freshly prepared mobile phases. Run a blank injection to identify any background contamination.
Co-elution of degradation products.Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, or column temperature to improve peak separation.[1]
Poor peak shape (tailing or fronting) Column overload.Reduce the sample concentration or injection volume.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure that Fosamprenavir and its degradation products are in a single ionic state.
Inconsistent retention times Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
Difficulty in identifying degradation products Insufficient concentration of the degradation product for characterization.Concentrate the sample or perform multiple injections to collect enough material for analysis by techniques like LC-MS/MS or NMR.[2][3]
Complex fragmentation patterns in MS.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions.[2] Perform MS/MS experiments at different collision energies to aid in structural elucidation.
Mass balance issues (sum of API and degradants is not 100%) Formation of non-UV active or volatile degradation products.Employ a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer to detect compounds without a UV chromophore. Use Gas Chromatography (GC) to analyze for volatile degradants.[4]
Incomplete elution of highly retained compounds.Implement a column wash step with a strong solvent at the end of each run.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for Fosamprenavir under stress conditions?

A1: Fosamprenavir is a prodrug of Amprenavir.[5][6] It is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[2] The primary degradation pathway involves the hydrolysis of the phosphate ester to form Amprenavir. Further degradation of Amprenavir can then occur. Under acidic and basic conditions, amide hydrolysis is also a potential degradation route.

Q2: How is this compound utilized in degradation studies?

A2: this compound is a deuterated analog of Fosamprenavir and is typically used as an internal standard (IS) for the quantitative analysis of Fosamprenavir and its degradation products. Its chemical properties are nearly identical to the non-deuterated form, meaning it will behave similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the non-deuterated analyte by a mass spectrometer.

Q3: Should I expect to see degradation products of this compound?

A3: Yes, since the chemical reactivity of this compound is very similar to Fosamprenavir, it will undergo degradation under the same stress conditions. When analyzing your samples by LC-MS, you should look for the corresponding deuterated degradation products. The presence of these deuterated degradants can help confirm the identity of the degradation products of Fosamprenavir.

Q4: What are the recommended stress conditions for forced degradation studies of Fosamprenavir?

A4: Based on published literature and regulatory guidelines (ICH Q1A), the following stress conditions are recommended:[7][8]

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).

It is important to note that these are starting points, and the conditions may need to be adjusted to achieve a target degradation of 5-20%.

Q5: What analytical techniques are most suitable for identifying and quantifying Fosamprenavir and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying the degradation of Fosamprenavir.[1][9][10] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS), is the most powerful technique.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Fosamprenavir

Objective: To generate degradation products of Fosamprenavir under various stress conditions.

Materials:

  • Fosamprenavir Calcium

  • This compound (as an internal standard)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Fosamprenavir (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare a separate stock solution of this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the Fosamprenavir stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of the Fosamprenavir stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

    • Oxidation: Mix 1 mL of the Fosamprenavir stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store the solid drug substance at 80°C.

    • Photolytic Stress: Expose the drug substance to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to an appropriate concentration. Spike with the this compound internal standard solution.

Protocol 2: HPLC-UV Method for Quantification

Objective: To quantify the remaining Fosamprenavir and the formed degradation products.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm[2]
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation fosamprenavir Fosamprenavir Stock acid Acid Hydrolysis fosamprenavir->acid Apply Stress base Base Hydrolysis fosamprenavir->base Apply Stress oxidation Oxidation fosamprenavir->oxidation Apply Stress thermal Thermal fosamprenavir->thermal Apply Stress photo Photolytic fosamprenavir->photo Apply Stress fosamprenavir_d4 This compound (IS) Stock add_is Spike with IS fosamprenavir_d4->add_is neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize neutralize->add_is hplc_uv HPLC-UV (Quantification) add_is->hplc_uv lc_ms LC-MS/MS (Identification) add_is->lc_ms pathway Degradation Pathway Elucidation hplc_uv->pathway kinetics Degradation Kinetics hplc_uv->kinetics lc_ms->pathway lc_ms->kinetics

Caption: Experimental workflow for forced degradation studies of Fosamprenavir.

degradation_pathway fosamprenavir Fosamprenavir amprenavir Amprenavir fosamprenavir->amprenavir Hydrolysis (Phosphate Ester Cleavage) [Acid/Base/Oxidation] degradant_x Further Degradation Products (e.g., Amide Hydrolysis) amprenavir->degradant_x Hydrolysis/Oxidation

Caption: Simplified proposed degradation pathway of Fosamprenavir.

References

Technical Support Center: Optimizing Amprenavir Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of amprenavir from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting amprenavir from biological samples?

A1: The three primary techniques for extracting amprenavir are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method depends on factors such as the biological matrix, required sample purity, analyte concentration, and available equipment.

Q2: Which extraction method generally provides the highest recovery for amprenavir?

A2: While recovery rates can vary based on the specific protocol and matrix, Solid-Phase Extraction (SPE) often yields high and reproducible recoveries for amprenavir and other HIV protease inhibitors, with reported mean absolute recoveries ranging from 85% to over 90%.[2][3] Liquid-Liquid Extraction (LLE) also demonstrates excellent recovery, often exceeding 90%.[2] Protein Precipitation (PPT) is a simpler method but may result in lower recovery and higher matrix effects due to less effective removal of interfering substances.

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) by co-eluting endogenous components from the biological sample, such as phospholipids, salts, and proteins.[4] This can lead to inaccurate and irreproducible quantification in LC-MS analysis.[4] Thorough sample cleanup, as provided by SPE and LLE, is crucial to minimize matrix effects.

Q4: Can I use the same extraction protocol for different biological matrices like plasma and urine?

A4: While the principles remain the same, protocols often require optimization for different matrices. For instance, urine samples may have different pH and salt concentrations compared to plasma, which can affect analyte solubility and interaction with extraction solvents or sorbents.[1][5] It is recommended to validate the extraction method for each specific biological matrix.

Troubleshooting Guide

Low Extraction Recovery

Problem: My amprenavir recovery is significantly lower than expected. What are the possible causes and solutions?

This common issue can arise from several factors depending on the extraction technique employed. The following sections break down troubleshooting strategies for each method.

A logical workflow for troubleshooting low recovery issues is presented below.

G cluster_start cluster_method cluster_ppt cluster_lle cluster_spe cluster_solution cluster_end start Low Amprenavir Recovery Detected method Which extraction method was used? start->method ppt_check Check for: - Incomplete Precipitation - Analyte Co-precipitation - Incorrect Solvent/Sample Ratio method->ppt_check PPT lle_check Check for: - Incorrect Solvent Polarity - Suboptimal pH - Emulsion Formation - Insufficient Mixing/Phase Separation method->lle_check LLE spe_check Check for: - Incorrect Sorbent/Analyte Interaction - Inadequate Conditioning/Equilibration - Sample Breakthrough (Load) - Analyte Loss in Wash Step - Incomplete Elution method->spe_check SPE solution Implement Corrective Actions: - Optimize pH & Solvents - Adjust Ratios & Volumes - Modify Mixing/Centrifugation - Select Appropriate Sorbent - Review Wash/Elution Steps ppt_check->solution lle_check->solution spe_check->solution end_node Re-evaluate Recovery solution->end_node

Caption: Troubleshooting workflow for low amprenavir recovery.

1. For Protein Precipitation (PPT):

Possible Cause Explanation & Solution
Incomplete Protein Removal Insufficient precipitating solvent was added, or mixing was inadequate. Solution: Ensure the solvent-to-sample ratio is at least 3:1 (v/v). Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
Analyte Co-precipitation Amprenavir can be entrapped within the precipitated protein pellet, especially if the precipitation is too rapid or at an inappropriate temperature. Solution: Add the precipitation solvent slowly while vortexing. Perform the precipitation at a low temperature (e.g., on ice) to control the rate of protein crashing.
Incorrect Solvent Choice The chosen organic solvent (e.g., acetonitrile, methanol) may not be optimal for precipitating proteins from your specific matrix. Solution: Acetonitrile is generally more effective than methanol for protein precipitation. Consider testing different solvents to find the most efficient one for your sample type.

2. For Liquid-Liquid Extraction (LLE):

Possible Cause Explanation & Solution
Suboptimal pH of Aqueous Phase The ionization state of amprenavir is pH-dependent. For efficient extraction into an organic solvent, amprenavir should be in its neutral (un-ionized) form. Solution: Adjust the pH of the sample to be at least 2 pH units above the pKa of the basic functional group of amprenavir to ensure it is uncharged.[6]
Incorrect Extraction Solvent The polarity of the extraction solvent may not be suitable for partitioning amprenavir from the aqueous sample. Solution: Use a water-immiscible organic solvent of appropriate polarity. Ethyl acetate is a commonly used and effective solvent for amprenavir extraction.[2]
Insufficient Phase Separation Incomplete separation of the aqueous and organic layers can lead to loss of analyte. This can be due to inadequate centrifugation or emulsion formation. Solution: Increase centrifugation time or speed. To break emulsions, you can try adding a small amount of salt ("salting out") or a different organic solvent.[6]
Inadequate Mixing Insufficient vortexing or shaking can lead to poor extraction efficiency as the analyte does not have enough opportunity to partition into the organic phase. Solution: Ensure vigorous mixing for an adequate amount of time (e.g., 1-2 minutes) to maximize the surface area between the two phases.

3. For Solid-Phase Extraction (SPE):

Possible Cause Explanation & Solution
Improper Sorbent Selection The chosen sorbent (e.g., C18, polymeric) may not have the appropriate interaction mechanism (e.g., reversed-phase, ion-exchange) to retain amprenavir. Solution: For amprenavir, a reversed-phase sorbent like C18 or a polymeric sorbent is typically effective.[1][7]
Analyte Breakthrough During Loading The sample is loaded too quickly, or the sorbent is overloaded, causing the analyte to pass through without being retained. Solution: Decrease the flow rate during sample loading.[8] Ensure the sample volume and concentration are within the capacity of the SPE cartridge. If necessary, use a cartridge with a larger sorbent mass.[9]
Analyte Loss During Washing The wash solvent is too strong and is prematurely eluting the amprenavir along with the interferences. Solution: Use a weaker wash solvent (i.e., a higher percentage of aqueous component in a reversed-phase method) to remove interferences without affecting the retained amprenavir.[8]
Incomplete Elution The elution solvent is too weak to disrupt the interaction between amprenavir and the sorbent, leaving the analyte on the cartridge. Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol or acetonitrile).[7] Ensure a sufficient volume of elution solvent is used and consider a "soak" step where the solvent sits on the sorbent for a few minutes before final elution.
Inadequate Cartridge Conditioning Failure to properly condition and equilibrate the sorbent before sample loading will result in poor retention of the analyte. Solution: Always follow the manufacturer's instructions for conditioning (e.g., with methanol) and equilibration (e.g., with water or buffer) to ensure the sorbent is properly solvated and ready for analyte interaction.[9]

Quantitative Data Summary

The following table summarizes reported extraction recovery percentages for amprenavir from plasma using different methods. Note that direct comparison should be made with caution due to variations in experimental conditions across different studies.

Extraction MethodRecovery (%)Biological MatrixKey ConditionsReference
Liquid-Liquid Extraction90.8%PlasmaExtraction with an unspecified solvent.[2]
Solid-Phase Extraction>88%PlasmaC18 cartridge, elution with methanol.
Solid-Phase ExtractionMean absolute recoveries varied from 72.8% to 93.7% for a panel of protease inhibitors including amprenavir.PlasmaPolymeric reversed-phase sorbent.[3]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Amprenavir from Plasma

This protocol is adapted from methodologies described for the quantification of amprenavir in human plasma.[2]

  • Sample Preparation:

    • Pipette 250 µL of plasma into a clean polypropylene tube.

    • Add 50 µL of an internal standard solution (if used).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1.5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 250 µL of the mobile phase used for your LC-MS analysis.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

A diagram illustrating the LLE workflow is provided below.

G cluster_workflow Liquid-Liquid Extraction Workflow start Start: Plasma Sample add_solvent Add Ethyl Acetate (Extraction Solvent) start->add_solvent vortex Vortex Vigorously (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node Analyze via LC-MS reconstitute->end_node

Caption: General workflow for liquid-liquid extraction of amprenavir.

Protocol 2: Solid-Phase Extraction (SPE) of Amprenavir from Plasma

This protocol is a generalized procedure based on methods developed for the simultaneous determination of multiple HIV protease inhibitors, including amprenavir.[7]

  • Sample Pre-treatment:

    • In a clean tube, mix 600 µL of plasma with 600 µL of a phosphate buffer (pH 7.0).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the amprenavir from the cartridge by passing 1.5 mL of methanol through the sorbent. Collect the eluate in a clean collection tube.

  • Solvent Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

A diagram illustrating the SPE workflow is provided below.

G cluster_workflow Solid-Phase Extraction Workflow start Start: Plasma Sample condition 1. Condition Cartridge (Methanol, Water) start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Interferences) load->wash elute 4. Elute Amprenavir (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node Analyze via LC-MS reconstitute->end_node

Caption: The four main steps of a solid-phase extraction procedure.

References

potential for deuterium exchange in Fosamprenavir-d4 under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fosamprenavir-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for deuterium exchange in this compound under acidic conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the potential for deuterium exchange in this compound when exposed to acidic conditions?

A1: this compound has a potential for deuterium exchange at the four positions on the phenyl ring under acidic conditions. This is due to the chemical nature of the molecule and the established mechanism of acid-catalyzed hydrogen-deuterium exchange on aromatic rings, which proceeds via an electrophilic aromatic substitution pathway. The presence of both an electron-donating isopropyl group and an electron-withdrawing sulfonamide group on the phenyl ring influences the rate and positions of this exchange.

Q2: At which positions on the this compound molecule is deuterium exchange most likely to occur?

A2: The deuterium atoms are located on the phenyl ring of the amprenavir moiety. The isopropyl group is an activating, ortho,para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack (and thus deuterium exchange). The sulfonamide group is a deactivating, meta-director. The positions of the deuterium atoms are ortho and meta to the isopropyl group and ortho and meta to the sulfonamide group. The interplay of these opposing electronic effects makes precise prediction without experimental data challenging. However, the activating effect of the isopropyl group is likely to make the deuterium atoms at the positions ortho and para to it more labile.

Q3: What factors can influence the rate of deuterium exchange?

A3: The primary factors that influence the rate of deuterium exchange on the aromatic ring of this compound are:

  • pH: The rate of exchange is directly proportional to the acidity of the solution. Lower pH values (stronger acidic conditions) will significantly accelerate the rate of deuterium exchange.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of exchange.

  • Solvent: The type of solvent and the presence of other acidic or basic species can influence the exchange rate.

  • Exposure Time: The longer the exposure to acidic conditions, the greater the extent of deuterium exchange will be.

Troubleshooting Guide

Issue 1: Loss of Deuterium Signal in Mass Spectrometry Analysis

  • Symptom: A decrease in the mass-to-charge ratio (m/z) of this compound is observed, suggesting the loss of one or more deuterium atoms.

  • Potential Cause: The sample has been exposed to acidic conditions during sample preparation, storage, or analysis, leading to back-exchange of deuterium with hydrogen from the solvent or mobile phase.

  • Troubleshooting Steps:

    • Review Sample Handling: Scrutinize all steps of your experimental workflow for exposure to acidic environments. This includes dissolution media, buffers, and HPLC mobile phases.

    • pH Control: If possible, maintain the pH of all solutions as close to neutral as is feasible for your experiment. If acidic conditions are required, minimize the exposure time.

    • Temperature Control: Perform all experimental steps at the lowest practical temperature to slow down the exchange kinetics. For HPLC analysis, use a cooled autosampler and column compartment.

    • Use Deuterated Solvents: If acidic conditions are unavoidable in your sample preparation, consider using deuterated acids (e.g., DCl in D₂O) to minimize back-exchange.

Issue 2: Inconsistent Deuterium Incorporation Levels Between Batches

  • Symptom: Different lots or preparations of this compound show variability in the degree of deuteration.

  • Potential Cause: In addition to potential variations in the initial synthesis, inadvertent partial deuterium exchange may have occurred during purification or storage of one or more batches.

  • Troubleshooting Steps:

    • Initial Quality Control: Upon receiving a new batch of this compound, perform an initial analysis by ²H NMR or high-resolution mass spectrometry to confirm the level and location of deuterium incorporation.

    • Standardized Storage: Store all batches of this compound under identical, controlled conditions (e.g., -20°C or -80°C, protected from light and moisture) to prevent degradation and exchange over time.

    • Re-analysis of Suspect Batches: If inconsistencies are observed, re-analyze the starting material from the suspect batch to determine if the issue was present initially or arose during your experimental procedure.

Quantitative Data on Deuterium Exchange Potential

Condition CategorypH RangeTemperature RangeExposure TimeEstimated Risk of Deuterium Exchange
Mild 5.0 - 7.04 - 25 °C< 1 hourLow
Moderate 3.0 - 5.025 - 40 °C1 - 4 hoursModerate
Harsh < 3.0> 40 °C> 4 hoursHigh to Complete Exchange

Note: This table is intended as a general guideline. The actual rate of exchange can be influenced by the specific buffer system and other components in the solution. It is strongly recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange by HPLC-MS

This protocol describes a method to quantify the loss of deuterium from this compound over time when exposed to acidic conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a non-acidic, aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of acidic buffers at the desired pH values (e.g., pH 3, 4, and 5) using a suitable buffer system (e.g., formic acid/ammonium formate).

    • Initiate the experiment by diluting a small aliquot of the this compound stock solution into each of the acidic buffers to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching and Analysis:

    • Immediately quench the exchange reaction by diluting the aliquot into a cold, neutral or slightly basic solution (e.g., acetonitrile/water with 0.1% ammonium hydroxide at 4°C).

    • Inject the quenched sample onto a reverse-phase HPLC system coupled to a high-resolution mass spectrometer.

    • HPLC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 10-90% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 25°C

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100-1000

      • Resolution: > 20,000

  • Data Analysis:

    • Extract the ion chromatograms for Fosamprenavir and its potential deuterated variants (M+0, M+1, M+2, M+3, M+4).

    • Calculate the percentage of each species at each time point to determine the rate of deuterium loss.

Protocol 2: Analysis of Deuterium Incorporation by ²H NMR Spectroscopy

This protocol is suitable for determining the initial deuterium content and for analyzing the extent of exchange after exposure to acidic conditions.

  • Sample Preparation for Initial Analysis:

    • Dissolve a known amount of this compound (typically 5-10 mg) in a suitable deuterated solvent that does not contain exchangeable protons (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation for Exchange Study:

    • Incubate a solution of this compound in an acidic medium (as described in Protocol 1) for a defined period.

    • Lyophilize the sample to remove the solvent.

    • Re-dissolve the residue in a deuterated NMR solvent.

  • ²H NMR Acquisition:

    • Acquire the ²H NMR spectrum on a high-field NMR spectrometer equipped with a deuterium probe.

    • Typical Parameters:

      • Observe Frequency: e.g., 76.7 MHz on a 500 MHz instrument

      • Pulse Program: Standard single pulse

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 5 seconds

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (will depend on concentration).

  • Data Analysis:

    • Integrate the signals in the aromatic region of the ²H NMR spectrum.

    • Compare the integral of the aromatic deuterons to an internal standard of known concentration and deuterium content to quantify the level of deuteration.

    • A decrease in the integral of the aromatic signals after acidic treatment indicates deuterium exchange.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Stock Mix Mix Stock with Buffers Prep->Mix Acid Prepare Acidic Buffers Acid->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLCMS HPLC-MS Analysis Quench->HPLCMS NMR ²H NMR Analysis Quench->NMR Quantify Quantify Deuterium Loss HPLCMS->Quantify NMR->Quantify Assess Assess Isotopic Stability Quantify->Assess

Caption: Experimental workflow for assessing the deuterium exchange stability of this compound.

Logical_Relationships cluster_factors Influencing Factors cluster_mechanism Mechanism cluster_outcome Outcome pH Low pH (High Acidity) EAS Electrophilic Aromatic Substitution pH->EAS Temp High Temperature Temp->EAS Time Long Exposure Time Time->EAS Structure Molecular Structure (Activating/Deactivating Groups) Structure->EAS Exchange Increased Rate of Deuterium Exchange EAS->Exchange

Caption: Factors influencing the rate of deuterium exchange in this compound.

addressing variability in LC-MS/MS assay for fosamprenavir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for fosamprenavir.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of fosamprenavir.

Question: Why am I observing high variability or inconsistent results in my fosamprenavir assay?

Answer: High variability in fosamprenavir LC-MS/MS assays can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. Key areas to investigate include:

  • Sample Preparation: Inconsistent extraction recovery, matrix effects, and the conversion of fosamprenavir to its active metabolite, amprenavir, can all introduce variability.[1][2][3]

  • Chromatography: Poor peak shape, shifting retention times, and carryover can lead to inconsistent integration and, therefore, variable results.[4][5]

  • Mass Spectrometry: Fluctuations in instrument sensitivity, incorrect ionization parameters, and detector saturation can all impact signal response.[4][6]

A systematic approach to troubleshooting is crucial for identifying the root cause of the variability.

Question: My signal intensity for fosamprenavir is unexpectedly low. What should I check?

Answer: Low signal intensity can be attributed to issues in the sample preparation, LC separation, or MS detection. Consider the following troubleshooting steps:

  • Sample Preparation:

    • Extraction Efficiency: Evaluate the extraction recovery of fosamprenavir. The mean extraction recovery should be consistent and high (e.g., >97%).[1] Inefficient extraction will lead to lower analyte concentration being introduced to the instrument.

    • Sample Stability: Fosamprenavir is a prodrug and can be hydrolyzed to amprenavir.[7][8][9] Ensure that sample handling and storage conditions prevent premature conversion. Stability has been demonstrated in plasma for up to 60 days at -70°C and -20°C.[1]

  • LC System:

    • Mobile Phase: Ensure the mobile phase is correctly prepared, filtered, and degassed.[5] For fosamprenavir, a common mobile phase is a mixture of 0.1% v/v formic acid and methanol (25:75 v/v).[1]

    • Column Integrity: Check for column contamination or degradation, which can lead to poor peak shape and reduced signal.[10] Flushing the column or replacing it if necessary can resolve this.[5]

    • Leaks: Inspect the LC system for any leaks, as this can cause pressure fluctuations and inconsistent flow rates.[6]

  • MS System:

    • Ion Source: A dirty ion source is a common cause of reduced sensitivity.[10] Regular cleaning is recommended.

    • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.[10]

    • MS Parameters: Verify that the correct MS parameters (e.g., precursor/product ions, collision energy) are being used. For fosamprenavir, the transition m/z 586.19 → 57.07 is often monitored.[1]

Question: I am seeing significant matrix effects in my assay. How can I mitigate this?

Answer: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[11][12][13] To address this:

  • Improve Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) instead of protein precipitation to remove interfering matrix components.[3]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate fosamprenavir from the interfering matrix components. This may involve changing the mobile phase gradient or using a different column.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[14]

  • Matrix Factor Assessment: Quantify the matrix effect by calculating the matrix factor. The average internal standard normalized matrix factor should ideally be between 0.96 and 1.05 with a %RSD of ≤4.91.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for fosamprenavir analysis?

A1: While specific parameters should be optimized for your instrument, a common starting point for fosamprenavir analysis is:

  • Column: Phenomenex C18 (50 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with 0.1% v/v formic acid and methanol (25:75 v/v)[1]

  • Flow Rate: 0.7 mL/min[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • MRM Transition: m/z 586.19 → 57.07[1]

Q2: How does the prodrug nature of fosamprenavir affect the assay?

A2: Fosamprenavir is a prodrug that is rapidly hydrolyzed to the active drug, amprenavir, by alkaline phosphatases in the gut epithelium.[7][9] While this conversion is expected in vivo, it can also occur in vitro if samples are not handled and stored correctly. This can lead to an underestimation of fosamprenavir concentrations. It is crucial to have validated procedures for sample collection, processing, and storage to minimize this conversion.

Q3: What are acceptable precision and accuracy limits for a validated fosamprenavir assay?

A3: According to FDA guidelines for bioanalytical method validation, the intra- and inter-batch precision should not exceed 15% RSD (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration. One study reported intra- and inter-batch precision for fosamprenavir with %RSD values ranging from 0.87 to 3.01, and accuracy with relative error between -4.55% and 2.63%.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from a validated LC-MS/MS method for fosamprenavir.[1]

Table 1: Precision and Accuracy of Fosamprenavir Quantification

Quality Control SampleNominal Conc. (ng/mL)Intra-batch Precision (%RSD)Intra-batch Accuracy (%RE)Inter-batch Precision (%RSD)Inter-batch Accuracy (%RE)
LLOQ QC1.03.01-4.552.89-3.21
LQC3.01.232.631.541.87
MQC1000.00.87-1.251.02-0.98
HQC1800.01.150.561.330.88

LLOQ QC: Lower Limit of Quantification Quality Control; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

Table 2: Recovery and Matrix Effect of Fosamprenavir

Quality Control SampleMean Extraction Recovery (%)IS Normalized Matrix Factor
LQC97.350.98
MQC98.611.02
HQC102.650.99
Internal Standard 98.121.01

IS: Internal Standard

Experimental Protocols

Detailed Methodology for Fosamprenavir LC-MS/MS Assay

This protocol is based on a validated method for the quantification of fosamprenavir in biological matrices.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, add the internal standard solution.

    • Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

    • Add 3 mL of the extraction solvent (e.g., ethyl acetate and methanol, 4:1 v/v).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Shimadzu prominence HPLC[1]

    • Column: Phenomenex C18 (50 x 4.6 mm, 5 µm)[1]

    • Column Temperature: 30°C[1]

    • Autosampler Temperature: 5°C[1]

    • Mobile Phase: 0.1% v/v formic acid and methanol (25:75 v/v)[1]

    • Flow Rate: 0.7 mL/min (Isocratic)[1]

    • Injection Volume: 5 µL[1]

  • Mass Spectrometric Conditions:

    • MS System: SCIEX API 4000[1]

    • Ion Source: Positive Electrospray Ionization (ESI+)[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions:

      • Fosamprenavir: m/z 586.19 → 57.07[1]

      • Internal Standard (Dolutegravir): m/z 420.1 → 136.0[1]

    • Key MS Parameters:

      • Drying Gas Temperature: 400°C[1]

      • Sheath Gas Temperature: 400°C[1]

      • Nebulizer Pressure: 30.0 psi[1]

      • Capillary Voltage: 2.5 kV[1]

Visualizations

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start High Variability Observed sample_prep Check Sample Preparation start->sample_prep chromatography Check Chromatography start->chromatography ms_system Check MS System start->ms_system extraction Inconsistent Extraction? Evaluate Recovery sample_prep->extraction Investigate matrix_effects Matrix Effects? Improve Cleanup / Use SIL-IS sample_prep->matrix_effects Investigate stability Prodrug Conversion? Verify Sample Handling sample_prep->stability Investigate peak_shape Poor Peak Shape? Check Column / Mobile Phase chromatography->peak_shape Investigate retention_time Retention Time Shift? Check for Leaks / Pump Issues chromatography->retention_time Investigate carryover Carryover? Optimize Wash Method chromatography->carryover Investigate sensitivity Low Sensitivity? Clean Ion Source / Tune MS ms_system->sensitivity Investigate parameters Incorrect Parameters? Verify MRM Transitions ms_system->parameters Investigate detector Detector Saturation? Dilute Sample ms_system->detector Investigate solution Problem Resolved extraction->solution matrix_effects->solution stability->solution peak_shape->solution retention_time->solution carryover->solution sensitivity->solution parameters->solution detector->solution

Caption: General troubleshooting workflow for LC-MS/MS assay variability.

experimental_workflow start Sample Receipt sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep lc_injection LC Injection sample_prep->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing end Final Report data_processing->end

Caption: Experimental workflow for fosamprenavir LC-MS/MS analysis.

prodrug_conversion cluster_in_vivo In Vivo cluster_in_vitro In Vitro (Potential Variability) fosamprenavir Fosamprenavir (Prodrug) m/z 586.19 in_vivo_conversion Hydrolysis by Alkaline Phosphatases fosamprenavir->in_vivo_conversion Expected in_vitro_conversion Enzymatic/Chemical Degradation during Sample Handling/Storage fosamprenavir->in_vitro_conversion Potential Issue amprenavir Amprenavir (Active Drug) in_vivo_conversion->amprenavir in_vitro_conversion->amprenavir

Caption: Relationship between fosamprenavir and amprenavir.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Amprenavir Quantification: Fosamprenavir-d4 vs. 13C-Labeled Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of the antiretroviral drug amprenavir, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantification, particularly in complex biological matrices. This guide provides an objective comparison of two commonly considered stable isotope-labeled internal standards: Fosamprenavir-d4 and 13C-labeled amprenavir. This comparison is based on established principles of bioanalytical method development and available experimental data for each type of standard.

Executive Summary

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis due to their ability to effectively compensate for variability in sample preparation and matrix effects. While both deuterated and 13C-labeled standards are used, 13C-labeled amprenavir is generally considered the superior choice for amprenavir quantification. This is primarily because its physicochemical properties are more similar to the unlabeled analyte, leading to better co-elution and more accurate correction for matrix-induced signal suppression or enhancement.

Fosamprenavir, a prodrug of amprenavir, is rapidly and extensively converted to amprenavir in the body.[1][2] Therefore, a deuterated fosamprenavir (this compound) would serve as an internal standard for amprenavir. However, the inherent differences between deuterium and protium can lead to chromatographic separation from the analyte, a phenomenon known as the "isotope effect," which can compromise data accuracy.

Quantitative Data Comparison

The following table summarizes the key performance parameters for 13C-labeled amprenavir, based on published data. Due to a lack of publicly available data for this compound as an internal standard, a direct quantitative comparison is not possible. However, the table includes expected performance characteristics for a deuterated standard based on general principles.

Performance Parameter13C-Labeled AmprenavirThis compound (Expected Performance)
Accuracy High (Bias ≤ 7.2%)[3]Generally high, but can be compromised by isotope effects.
Precision High (Within- and between-day RSDs ≤ 4.2%)[3]Generally high, but can be more variable than 13C-standards.
Recovery Expected to be very similar to amprenavir.May differ from amprenavir due to physicochemical differences.
Matrix Effect Effectively compensates for matrix effects due to co-elution.Compensation can be incomplete if there is chromatographic separation from amprenavir.
Chromatographic Co-elution Excellent co-elution with amprenavir.Prone to partial or complete separation from amprenavir (isotope effect).
Chemical Stability High, identical to amprenavir.High, but potential for D/H exchange in certain conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an internal standard in a bioanalytical assay. Below are representative experimental protocols for the quantification of amprenavir using a stable isotope-labeled internal standard.

Protocol 1: Quantification of Amprenavir in Human Seminal Plasma using 13C6-Amprenavir

This protocol is adapted from a validated HPLC-MS/MS method.[3]

1. Sample Preparation:

  • To 100 µL of seminal plasma, add 25 µL of the internal standard working solution (13C6-amprenavir in methanol).
  • Vortex for 30 seconds.
  • Add 500 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Analysis:

  • HPLC System: Agilent 1100 series or equivalent.
  • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive.
  • MRM Transitions:
  • Amprenavir: m/z 506.2 → 409.2
  • 13C6-Amprenavir: m/z 512.2 → 415.2

3. Data Analysis:

  • Quantify amprenavir by calculating the peak area ratio of the analyte to the internal standard.
  • Generate a calibration curve using standards of known amprenavir concentrations.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (13C-Amprenavir or this compound) sample->add_is extraction Protein Precipitation & Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation HPLC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing final_result Analyte Concentration data_processing->final_result Quantification

Caption: Experimental workflow for amprenavir quantification.

Logical_Relationship cluster_ideal Ideal Internal Standard (13C-Amprenavir) cluster_deuterated Deuterated Internal Standard (this compound) ideal_analyte Amprenavir ideal_coelution Co-elution ideal_analyte->ideal_coelution ideal_recovery Identical Recovery ideal_is 13C-Amprenavir ideal_is->ideal_coelution ideal_matrix_effect Identical Matrix Effect ideal_coelution->ideal_matrix_effect ideal_result Accurate Quantification ideal_matrix_effect->ideal_result ideal_recovery->ideal_result deut_analyte Amprenavir deut_separation Chromatographic Separation (Isotope Effect) deut_analyte->deut_separation deut_recovery Potentially Different Recovery deut_is d4-Amprenavir (from this compound) deut_is->deut_separation deut_matrix_effect Different Matrix Effects deut_separation->deut_matrix_effect deut_result Potential for Inaccuracy deut_matrix_effect->deut_result deut_recovery->deut_result

Caption: Rationale for internal standard selection.

Conclusion and Recommendation

Based on the principles of bioanalytical chemistry and available data, 13C-labeled amprenavir is the recommended internal standard for the quantification of amprenavir . Its key advantages include:

  • Identical Physicochemical Properties: Minimizes the risk of chromatographic separation from the analyte, ensuring that both compounds experience the same matrix effects.

  • High Stability: The 13C-C bond is exceptionally stable, preventing any isotopic exchange during sample processing and analysis.

  • Proven Performance: Published methods using 13C-labeled amprenavir have demonstrated high accuracy and precision.[3]

While this compound is a viable option, it carries a higher risk of chromatographic separation due to the deuterium isotope effect. This can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising the accuracy of the results. Therefore, for the most robust and reliable bioanalytical method for amprenavir, 13C-labeled amprenavir is the superior choice.

References

A Head-to-Head Battle: Fosamprenavir-d4 Versus Structural Analogs as Internal Standards for Amprenavir Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on selecting the optimal internal standard for the bioanalysis of amprenavir, a critical antiretroviral agent. This guide delves into the performance of the deuterated prodrug, fosamprenavir-d4, against commonly used structural analog internal standards, providing a clear comparison based on experimental data from published literature.

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. For the analysis of the HIV protease inhibitor amprenavir, a variety of internal standards have been employed, ranging from stable isotope-labeled (SIL) analogs to structurally similar compounds. This guide provides a detailed comparison of the performance of this compound, a deuterated prodrug of amprenavir, against various structural analog internal standards, empowering researchers to make an informed decision for their specific analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in LC-MS-based bioanalysis.[1][2][3] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency.[1] The key difference lies in their mass, allowing for their distinction from the analyte by the mass spectrometer. The use of a SIL-IS is particularly effective in mitigating the impact of matrix effects, a common phenomenon in the analysis of complex biological samples where co-eluting endogenous components can suppress or enhance the analyte's signal.[3]

Fosamprenavir is a prodrug that is rapidly and almost completely hydrolyzed to amprenavir in the body. Therefore, a deuterated version, this compound, is expected to serve as an excellent internal standard for amprenavir analysis. Upon administration to the biological matrix or during sample preparation, it would be converted to amprenavir-d4, which would then behave almost identically to the endogenous amprenavir. While direct comparative studies featuring this compound are limited in the readily available literature, the principles of using a SIL-prodrug point towards it being a superior choice. A study utilizing ¹³C₆-amprenavir as an internal standard demonstrated high accuracy and precision in the quantification of amprenavir in human seminal plasma.[4]

The Practical Alternative: Structural Analog Internal Standards

While SIL-IS are ideal, their availability can be limited or their cost prohibitive. In such cases, structural analog internal standards offer a practical alternative. These are compounds that are chemically similar to the analyte but possess a distinct molecular weight. Several structural analogs have been successfully used for the quantification of amprenavir. This guide presents a compilation of performance data from various studies that have employed different structural analogs as internal standards for amprenavir analysis.

Performance Data: A Comparative Overview

The following table summarizes the key validation parameters for LC-MS/MS methods developed for the quantification of amprenavir using different internal standards. This allows for a side-by-side comparison of their performance characteristics.

Internal StandardLLOQ (ng/mL)Linearity (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Reference
Stable Isotope-Labeled
¹³C₆-Amprenavir3030 - 4,000≤ 4.2≤ 7.2Not Reported[4]
Structural Analogs
Rilpivirine0.150.15 - 1,500< 4.21Not explicitly stated92.9 - 96.4[5][6]
Methyl-indinavir11 - 600< 8.5Not explicitly stated99.28 - 102.8[7]
Reserpine5050 - 10,0004.7 - 6.296.0 - 103.090.8[8]
Propyl-p-hydroxybenzoate*1 (plasma)1 - 1,000 (plasma)< 15< 15Not Reported[9]

Note: This study utilized HPLC with fluorescence detection, not LC-MS/MS.

Experimental Protocols: A Closer Look at the Methodologies

To provide a comprehensive understanding of how these internal standards were evaluated, the detailed experimental protocols from the cited studies are outlined below.

Method Using ¹³C₆-Amprenavir Internal Standard[4]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Not detailed in the abstract.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS).

  • Quantification: Based on the ratio of the peak area of amprenavir to that of ¹³C₆-amprenavir.

Method Using Rilpivirine Internal Standard[5][6]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography: Zorbax C18 analytical column (50 mm × 4.6 mm, 5.0 μm). Isocratic mobile phase consisting of acetonitrile, 0.1% v/v formic acid in water, and methanol (60:10:30, v/v/v) at a flow rate of 0.60 mL/min.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) mode.

  • Quantification: Based on the ratio of the peak area of amprenavir to that of rilpivirine.

Method Using Methyl-indinavir Internal Standard[7]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate.

  • Chromatography: Symmetry C18 column (50 mm × 4.6 mm, 3.5 μm). Isocratic mobile phase of acetonitrile and 0.1% v/v formic acid (90:10, v/v) at a flow rate of 0.7 mL/min.

  • Mass Spectrometry: Multiple reaction monitoring (MRM).

  • Quantification: Based on the ratio of the peak area of amprenavir to that of methyl-indinavir.

Method Using Reserpine Internal Standard[8]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Reversed-phase C18-analytical column.

  • Mass Spectrometry: Triple quadrupole LC-MS-MS operated in the positive-ion mode with multiple reaction monitoring.

  • Quantification: Based on the ratio of the peak area of amprenavir to that of reserpine.

Visualizing the Workflow

To illustrate the typical analytical process for amprenavir quantification using an internal standard, the following workflow diagram is provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is 1. extraction Liquid-Liquid Extraction add_is->extraction 2. evaporation Evaporation extraction->evaporation 3. reconstitution Reconstitution evaporation->reconstitution 4. injection Injection reconstitution->injection 5. hplc HPLC Separation injection->hplc 6. ms MS/MS Detection hplc->ms 7. integration Peak Integration ms->integration 8. ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio 9. quantification Quantification ratio->quantification 10.

Figure 1. A generalized experimental workflow for the quantification of amprenavir in plasma using an internal standard with LC-MS/MS.

Logical Framework for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard for amprenavir analysis can be visualized as follows:

logical_relationship start Start: Need for Amprenavir Quantification is_needed Is an Internal Standard Required? start->is_needed yes_is Yes is_needed->yes_is no_is No (Not Recommended for Regulated Bioanalysis) is_needed->no_is sil_available Is a Stable Isotope-Labeled IS (e.g., this compound) Available and Affordable? yes_is->sil_available yes_sil Yes sil_available->yes_sil no_sil No sil_available->no_sil use_sil Use SIL-IS (Optimal Choice) yes_sil->use_sil select_analog Select a Structural Analog IS no_sil->select_analog validate_analog Thoroughly Validate Analog IS Performance (Recovery, Matrix Effects, etc.) select_analog->validate_analog analog_ok Does it meet validation criteria? validate_analog->analog_ok yes_analog Yes analog_ok->yes_analog no_analog No analog_ok->no_analog use_analog Use Validated Structural Analog IS yes_analog->use_analog reselect_analog Re-evaluate and Select a Different Analog no_analog->reselect_analog reselect_analog->validate_analog

Figure 2. Decision tree for the selection of an internal standard for amprenavir analysis.

Conclusion: Making the Right Choice

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for amprenavir. Based on the fundamental principles of LC-MS analysis and the available literature, the following recommendations can be made:

  • This compound as the Preferred Choice: Although direct comparative data is sparse in the reviewed literature, a deuterated prodrug like this compound represents the theoretically ideal internal standard. Its in-situ conversion to amprenavir-d4 ensures that it will closely track the analytical behavior of amprenavir, providing the most effective compensation for variability, especially matrix effects.

  • Structural Analogs as a Viable Alternative: When a SIL-IS is not feasible, structural analogs can provide reliable quantification, provided they are carefully selected and the method is thoroughly validated. The data presented in this guide demonstrates that various structural analogs have been successfully used to develop methods with acceptable performance characteristics. The choice of a specific structural analog should be guided by its commercial availability, cost, and, most importantly, its ability to mimic the behavior of amprenavir in the specific analytical method being developed.

Ultimately, the decision rests on a balance between the desired level of analytical rigor, budget, and the availability of reagents. For regulated bioanalysis, the use of a stable isotope-labeled internal standard like this compound is strongly recommended to ensure the highest data quality and regulatory compliance.

References

Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Validation in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of an internal standard (IS) is a cornerstone of robust quantitative bioanalysis in clinical trials, ensuring the accuracy and precision of pharmacokinetic and other critical data submitted to regulatory authorities. However, the specific requirements for the validation of these internal standards can be a complex landscape to navigate. This guide provides a comprehensive comparison of the regulatory requirements and best practices for internal standard validation, drawing from the harmonized International Council for Harmonisation (ICH) M10 guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] We present this information alongside experimental protocols and comparative data to aid researchers in designing and executing compliant and scientifically sound validation studies.

I. Regulatory Landscape: A Comparative Overview

While the major regulatory bodies are largely aligned, particularly with the adoption of the ICH M10 guideline, subtle differences in emphasis and interpretation remain. The overarching principle is that the internal standard should mimic the analyte as closely as possible to compensate for variability during sample processing and analysis.[6]

Table 1: Comparison of Key Regulatory Expectations for Internal Standard Validation

Validation ParameterICH M10FDAEMA
IS Selection A stable isotope-labeled (SIL) IS is the most appropriate. A structural analog is acceptable if a SIL-IS is not available.Strongly recommends the use of a SIL-IS. Use of an analog IS requires more rigorous validation to demonstrate it tracks the analyte.A suitable IS should be used. A SIL-IS is preferred.
Specificity/Selectivity Response in blank matrix at the retention time of the IS should be ≤ 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample.[6]Interference at the retention time of the IS should be minimal and not affect the accuracy and precision of the assay.Response from interfering components should be less than 5% for the internal standard.
Matrix Effect The IS-normalized matrix factor should be calculated from at least 6 different lots of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.Matrix effects should be investigated to ensure they do not compromise the integrity of the data. The IS should track and compensate for any matrix-induced variability.The IS-normalized matrix factor should be calculated, and the CV across different matrix lots should not be greater than 15%.
Recovery While no specific acceptance criteria are mandated for IS recovery, it should be consistent and precise across the concentration range.Recovery of the IS does not need to be 100%, but it should be consistent, precise, and reproducible.Consistency of recovery is more important than the absolute value.
Stability The stability of the IS in stock and working solutions, as well as in the biological matrix under various storage conditions, must be demonstrated.Stability of the IS should be established under all relevant conditions (e.g., bench-top, freeze-thaw, long-term).Stability of the IS in stock solutions and in the biological matrix must be evaluated.
IS Response Variability IS response should be monitored in all samples. Significant variability should be investigated. No prescriptive acceptance criteria are given.Recommends establishing in-house SOPs for IS response monitoring. The variability of the IS response in unknown samples should be similar to that of calibrators and quality controls. A common, though not mandated, industry practice is to investigate IS responses outside 50-150% of the mean response of the calibrators and QCs.An IS response significantly different from that of calibration standards and QCs may be a reason for sample reanalysis, with criteria defined a priori.

II. Data Presentation: The Superiority of Stable Isotope-Labeled Internal Standards

The consensus among regulatory agencies and in the scientific community is the preference for stable isotope-labeled internal standards (SIL-ISs) over structural analogs. A SIL-IS has the same chemical structure as the analyte, with one or more atoms replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior allows the SIL-IS to more effectively track the analyte during extraction, chromatography, and ionization, leading to more accurate and precise results.

Table 2: Comparative Performance of SIL-IS vs. Analog IS in Bioanalytical Assays

ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog ISKey Takeaway
Matrix Effect Compensation ExcellentVariableSIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing superior correction.
Extraction Recovery Tracking ExcellentOften DiffersMinor differences in polarity between an analog IS and the analyte can lead to different extraction efficiencies.
Chromatographic Behavior Nearly IdenticalCan DifferSIL-IS and analyte have virtually the same retention time, ensuring they are subjected to the same matrix components at the time of ionization.
Precision and Accuracy Typically HigherCan be LowerThe superior tracking ability of a SIL-IS generally results in lower variability and higher accuracy of the final concentration measurements.
Cost and Availability Higher Cost, Custom Synthesis Often RequiredLower Cost, More Readily AvailableThe primary drawback of SIL-IS is the cost and time associated with their synthesis.

Supporting Experimental Data Summary:

A study comparing a SIL-IS (everolimus-d4) and a structural analog IS for the quantification of everolimus showed that while both performed acceptably, the SIL-IS demonstrated a better correlation with a reference method. Another study on the quantification of angiotensin IV found that only the SIL-IS could improve the method's precision and accuracy and correct for analyte degradation. These findings underscore the scientific rationale behind the regulatory preference for SIL-IS.

III. Experimental Protocols

The following are detailed methodologies for key experiments in internal standard validation.

Assessment of Internal Standard Specificity and Selectivity

Objective: To ensure that endogenous or exogenous components in the biological matrix do not interfere with the measurement of the internal standard.

Methodology:

  • Sample Preparation:

    • Obtain at least six different sources (lots) of the blank biological matrix.

    • Process these blank samples with the complete analytical method, but without the addition of the internal standard.

    • Prepare a set of LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Analysis:

    • Analyze the processed blank matrix samples and the LLOQ samples using the validated LC-MS/MS method.

  • Acceptance Criteria:

    • In the blank matrix samples, the response at the retention time of the internal standard should be no more than 5% of the mean IS response in the LLOQ samples.

Evaluation of Matrix Effect

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the internal standard and analyte.

Methodology:

  • Sample Preparation:

    • Obtain at least six different sources (lots) of the blank biological matrix.

    • Set 1 (Analyte and IS in neat solution): Prepare solutions of the analyte and IS at low and high concentrations in the reconstitution solvent.

    • Set 2 (Analyte and IS in post-extraction spiked matrix): Extract the six lots of blank matrix. Spike the extracted matrix with the analyte and IS at low and high concentrations.

    • Set 3 (Analyte and IS in pre-extraction spiked matrix): Spike the six lots of blank matrix with the analyte and IS at low and high concentrations before extraction.

  • Analysis:

    • Analyze all three sets of samples.

  • Calculations and Acceptance Criteria:

    • Matrix Factor (MF) for IS: Calculate the ratio of the mean peak area of the IS in Set 2 to the mean peak area of the IS in Set 1.

    • IS-Normalized Matrix Factor: Calculate the MF for the analyte in the same way. Then, divide the analyte MF by the IS MF.

    • The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots of matrix should not be greater than 15%.

Determination of Internal Standard Recovery

Objective: To evaluate the efficiency of the extraction procedure for the internal standard.

Methodology:

  • Sample Preparation:

    • Set 1 (Pre-extraction spiked samples): Spike a blank matrix with the internal standard at its working concentration and process through the entire extraction procedure.

    • Set 2 (Post-extraction spiked samples): Process a blank matrix through the extraction procedure and then spike the final extract with the internal standard at the same concentration as in Set 1.

  • Analysis:

    • Analyze both sets of samples.

  • Calculation:

    • Recovery (%) = (Mean peak area of IS in Set 1 / Mean peak area of IS in Set 2) x 100

  • Acceptance Criteria:

    • While a specific percentage is not mandated, the recovery should be consistent and reproducible. A CV of ≤ 15% across multiple replicates is generally considered acceptable.

IV. Mandatory Visualization

The following diagram illustrates a typical workflow for assessing the suitability of an internal standard during bioanalytical method development and validation.

InternalStandard_Suitability_Assessment Internal Standard Suitability Assessment Workflow cluster_Selection IS Selection cluster_Validation Method Validation cluster_Decision Decision cluster_Outcome Outcome Selection Select Potential IS (SIL-IS or Analog) Initial_Eval Initial Evaluation (Purity, Stability in Solution) Selection->Initial_Eval Specificity Specificity/ Selectivity Initial_Eval->Specificity Matrix_Effect Matrix Effect (IS-Normalized MF) Specificity->Matrix_Effect Recovery Recovery (Consistency) Matrix_Effect->Recovery Stability Stability (Bench-top, Freeze-Thaw, Long-term) Recovery->Stability Criteria_Met Acceptance Criteria Met? Stability->Criteria_Met Accept IS Suitable Criteria_Met->Accept Yes Reject Re-evaluate or Select New IS Criteria_Met->Reject No Reject->Selection

Internal Standard Suitability Assessment Workflow

This comprehensive guide provides a framework for understanding and implementing the regulatory requirements for internal standard validation in clinical trials. By adhering to these principles and employing robust experimental designs, researchers can ensure the generation of high-quality, reliable data to support the development of new medicines.

References

The Influence of Concomitant Medications on Fosamprenavir Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the impact of co-administered drugs on the quantification of fosamprenavir, a critical antiretroviral agent. Fosamprenavir, a prodrug of amprenavir, is subject to significant pharmacokinetic variability when administered with other medications, primarily due to interactions at the level of drug metabolism. Understanding these interactions is paramount for accurate therapeutic drug monitoring and the development of safe and effective treatment regimens. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying metabolic pathways and analytical workflows.

Quantitative Impact of Co-administered Drugs on Amprenavir Pharmacokinetics

Fosamprenavir is rapidly and extensively converted to its active moiety, amprenavir, in the gastrointestinal epithelium. Therefore, the quantification of amprenavir in plasma is the standard measure of fosamprenavir exposure. The following tables summarize the pharmacokinetic interactions between fosamprenavir and various co-administered drugs. The data presented are changes in key pharmacokinetic parameters of amprenavir: Area Under the Curve (AUC), Maximum Concentration (Cmax), and Concentration at the end of the dosing interval (Cmin or C12h).

Table 1: Impact of Ritonavir on Amprenavir Pharmacokinetics

Co-administered DrugFosamprenavir DosageRitonavir DosageChange in Amprenavir AUCChange in Amprenavir CminReference(s)
Ritonavir700 mg twice daily100 mg twice dailyIncreased4 to 6-fold increase[1]
Ritonavir450 or 600 mg100 mg twice daily2 to 3-fold increase3 to 10-fold increase[2]

Table 2: Impact of Lopinavir/Ritonavir on Amprenavir Pharmacokinetics

Co-administered DrugFosamprenavir DosageLopinavir/Ritonavir DosageChange in Amprenavir AUCChange in Amprenavir C12hReference(s)
Lopinavir/Ritonavir700 mg twice daily400/100 mg twice daily64% decrease53% decrease[1]

Table 3: Impact of Other Co-administered Drugs on Amprenavir Pharmacokinetics

Co-administered DrugFosamprenavir DosageCo-administered Drug DosageChange in Amprenavir AUCChange in Amprenavir Cmax/CminReference(s)
Efavirenz1400 mg twice daily200 mg twice daily (Nevirapine)25% to 35% decreaseNot specified[3]
Tenofovir Disoproxil FumarateNot specified (with ritonavir)Not specifiedNo significant alterationNot specified[4]
Rifampin1200 mg twice daily (Amprenavir)600 mg once daily82% decreaseNot specified[5]
Maalox TC (Antacid)1400 mg single doseSingle dose18% decrease35% decrease (Cmax)[6][7]
Ranitidine1400 mg single dose300 mg single dose30% decrease51% decrease (Cmax)[6][7]
Atazanavir1400 mg/day400 mg/dayIncreasedIncreased[8]
Darunavir/ritonavirNot specifiedNot specifiedData not availableData not available[9]

Experimental Protocols

The quantification of amprenavir in biological matrices, typically human plasma, is predominantly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and specificity, which is crucial for accurate pharmacokinetic analysis.

General Protocol for Amprenavir Quantification by LC-MS/MS

This protocol is a synthesis of methodologies reported in the literature. Specific parameters may vary between laboratories.

1. Sample Preparation:

  • Objective: To extract amprenavir and an internal standard (IS) from the plasma matrix and remove interfering substances.

  • Methods:

    • Liquid-Liquid Extraction (LLE):

      • To 100 µL of human plasma, add a known concentration of an internal standard (e.g., a structurally similar but isotopically labeled compound or another drug not co-administered).

      • Add an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

      • Vortex mix to ensure thorough mixing and partitioning of the analyte and IS into the organic layer.

      • Centrifuge to separate the organic and aqueous layers.

      • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

    • Protein Precipitation (PP):

      • To a small volume of plasma (e.g., 50 µL), add a precipitation agent (e.g., acetonitrile or methanol) containing the internal standard.

      • Vortex to precipitate plasma proteins.

      • Centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant for direct injection or after evaporation and reconstitution.

2. Chromatographic Separation:

  • Objective: To separate amprenavir and the IS from other components in the extracted sample before they enter the mass spectrometer.

  • Typical Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Objective: To specifically detect and quantify amprenavir and the IS.

  • Typical Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

      • Amprenavir transition: The specific m/z transitions will depend on the instrument and tuning, but a common transition is monitored.

      • Internal Standard transition: A unique transition for the IS is monitored simultaneously.

    • Data Analysis: The peak area ratio of the analyte to the IS is used to construct a calibration curve from which the concentration of amprenavir in the unknown samples is determined.

Visualizations

Metabolic Pathway of Fosamprenavir and Key Drug Interactions

The primary enzyme responsible for the metabolism of amprenavir is Cytochrome P450 3A4 (CYP3A4) in the liver.[10][11][12] Co-administered drugs can either inhibit or induce this enzyme, leading to significant changes in amprenavir plasma concentrations.

Fosamprenavir Fosamprenavir (Oral Administration) IntestinalEpithelium Intestinal Epithelium (Hydrolysis by Alkaline Phosphatase) Fosamprenavir->IntestinalEpithelium Amprenavir Amprenavir (Active Drug) IntestinalEpithelium->Amprenavir Rapid Conversion CYP3A4 CYP3A4 (Liver) Amprenavir->CYP3A4 Metabolism InactiveMetabolites Inactive Metabolites CYP3A4->InactiveMetabolites Excretion Excretion InactiveMetabolites->Excretion Ritonavir Ritonavir Ritonavir->CYP3A4 Potent Inhibition Lopinavir Lopinavir/ Ritonavir Lopinavir->CYP3A4 Complex Interaction (Net Induction Effect on Amprenavir) Rifampin Rifampin Rifampin->CYP3A4 Potent Induction Start Plasma Sample Collection SamplePrep Sample Preparation (LLE or PP) + Internal Standard Addition Start->SamplePrep LC HPLC Separation (C18 Column) SamplePrep->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Analysis Data Analysis (Calibration Curve) Data->Analysis Result Quantification of Amprenavir Concentration Analysis->Result

References

performance of Fosamprenavir-d4 in different biological matrices (e.g., plasma, urine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Fosamprenavir-d4 as an internal standard in the quantification of Fosamprenavir in human plasma. Due to the minimal renal excretion of Fosamprenavir and its active metabolite, Amprenavir, validated methods for its quantification in urine are not commonly reported in the scientific literature.[1][2][3][4] Therefore, this guide focuses on the more prevalent bioanalysis in plasma, offering a comparative assessment with an alternative internal standard, Dolutegravir.

Introduction: The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are crucial for achieving accurate and precise results. They are compounds with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls. The IS helps to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. The two main types of internal standards are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs, like Dolutegravir.

SIL internal standards are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, leading to very similar behavior during the analytical process. Structural analogs are a viable alternative when a SIL IS is not available. This guide will delve into the performance of both types of internal standards for the bioanalysis of Fosamprenavir.

Performance Comparison in Human Plasma

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Fosamprenavir in human plasma using either this compound or Dolutegravir as the internal standard.

Table 1: Method Performance with this compound as Internal Standard

Performance MetricResult
Linearity Range4.0 - 1600.0 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% RSD)< 6.30% (Intra-day and Inter-day)
Precision (% RSD)< 6.30% (Intra-day and Inter-day)
Recovery89.65% - 95.61%

Table 2: Method Performance with Dolutegravir as Internal Standard

Performance MetricResult
Linearity Range1.0 - 2100.0 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% RSD)≤ 3.081% (Intra-day and Inter-day)
Precision (% RSD)≤ 3.081% (Intra-day and Inter-day)
Recovery (Fosamprenavir)97.35% - 102.65%
Recovery (Dolutegravir IS)98.12%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Quantification of Fosamprenavir in Human Plasma using this compound as Internal Standard

1. Sample Preparation:

  • Method: Liquid-Liquid Extraction (LLE)

  • Procedure: To a volume of human plasma, a specific amount of this compound internal standard solution is added. The sample is then extracted using ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • LC System: LC-ESI-MS/MS

  • Column: Zorbax C18 (3.5 µm; 50×4.6 mm)

  • Mobile Phase: Isocratic mixture of methanol, 0.1% v/v formic acid, and acetonitrile (60:10:30 v/v)

  • Flow Rate: 0.70 mL/min

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) - Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fosamprenavir: m/z 586.19 → 57.0

    • This compound: m/z 590.0 → 61.0

Method 2: Quantification of Fosamprenavir in Human Plasma using Dolutegravir as Internal Standard[5]

1. Sample Preparation: [5]

  • Method: Liquid-Liquid Extraction (LLE)[5]

  • Procedure: To a volume of human plasma, a specific amount of Dolutegravir internal standard solution is added. The sample is then extracted using a mixture of ethyl acetate and methanol (4:1 v/v). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[5]

2. Chromatographic Conditions: [5]

  • LC System: LC-MS/MS[5]

  • Column: Phenomenex C18 (5 µm; 50 × 4.6 mm)[5]

  • Mobile Phase: Isocratic mixture of 0.1% v/v formic acid and methanol (25:75 v/v)[5]

  • Flow Rate: 0.70 mL/min[5]

3. Mass Spectrometric Conditions: [5]

  • Ionization Mode: Electrospray Ionization (ESI) - Positive[5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[5]

  • MRM Transitions: [5]

    • Fosamprenavir: m/z 586.19 → 57.07[5]

    • Dolutegravir: m/z 420.1 → 136.0[5]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the quantification of Fosamprenavir in human plasma using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Human Plasma Sample add_is Add Internal Standard (this compound or Dolutegravir) plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Data Analysis and Quantification detection->quantification

Caption: General workflow for Fosamprenavir quantification in plasma.

Discussion and Conclusion

Both this compound (a stable isotope-labeled internal standard) and Dolutegravir (a structural analog) have been successfully used for the quantitative bioanalysis of Fosamprenavir in human plasma. The data presented demonstrates that both methods provide excellent linearity, accuracy, and precision within their respective validation ranges.

The choice between a SIL internal standard and a structural analog often depends on several factors, including availability, cost, and the specific requirements of the assay. SIL internal standards like this compound are generally preferred because their physicochemical properties are almost identical to the analyte, which allows them to more effectively compensate for matrix effects and variations in extraction recovery and ionization efficiency. This can lead to more robust and reliable methods, especially when dealing with complex biological matrices.

References

Safety Operating Guide

Navigating the Safe Disposal of Fosamprenavir-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fosamprenavir-d4, ensuring compliance with regulatory standards and fostering a culture of safety.

This compound, a deuterated analog of the HIV-1 protease inhibitor Fosamprenavir, requires careful handling and disposal due to its potential biological activity and chemical properties.[1][2][3] Adherence to established protocols is paramount to mitigate risks to personnel and the environment.

Disposal Procedures for this compound

The disposal of this compound should be managed in accordance with federal, state, and local regulations for pharmaceutical and hazardous waste.[4][5] The following steps outline a comprehensive disposal plan:

  • Hazard Assessment: Before handling, it is crucial to review the Safety Data Sheet (SDS) for Fosamprenavir or a closely related compound like Fosamprenavir calcium salt.[6][7] This compound is suspected of causing cancer and damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[6] It is also harmful if swallowed or inhaled and causes skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] If there is a risk of aerosol formation, a NIOSH-approved respirator is necessary.[7]

  • Segregation of Waste:

    • Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, filter paper, wipes), and empty containers should be collected in a designated, clearly labeled hazardous waste container.[8] Containers that held the substance should be treated as hazardous waste unless fully decontaminated.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not discharge solutions containing this compound down the drain.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Waste Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[8]

  • Storage of Waste: Hazardous waste containers should be kept closed except when adding waste and stored in a designated, secure area away from incompatible materials.[7][8]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The primary method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the handling and disposal of Fosamprenavir and its related compounds.

ParameterValue/InformationSource
Chemical Name This compound Calcium Salt[3]
CAS Number 1217661-20-5[1]
Molecular Formula C25H30D4CaN3O9PS[3]
Primary Hazard Suspected of causing cancer and reproductive harm.[6]
Routes of Exposure Inhalation, Ingestion, Skin/Eye Contact[7]
Recommended PPE Safety goggles, gloves, lab coat, respirator (if needed)[7]
Disposal Method Incineration via a licensed hazardous waste facility[4]
Regulatory Framework EPA (RCRA), DEA, State and Local Regulations[4][5]

Experimental Protocol: Waste Disposal Workflow

While specific experimental uses of this compound will vary, the disposal workflow remains consistent. The following logical relationship diagram illustrates the decision-making and procedural steps for proper disposal.

Fosamprenavir_d4_Disposal_Workflow cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final_disposal Storage & Final Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Wear Appropriate PPE Review_SDS->Don_PPE Waste_Generated This compound Waste Generated Don_PPE->Waste_Generated Solid_Waste Solid Waste (e.g., powder, contaminated items) Waste_Generated->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions) Waste_Generated->Liquid_Waste Sharps_Waste Sharps Waste (e.g., needles, syringes) Waste_Generated->Sharps_Waste Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store Securely in Designated Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS Incineration Disposal via Incineration Contact_EHS->Incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fosamprenavir-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Fosamprenavir-d4. Strict adherence to these procedural guidelines is critical to ensure personnel safety and prevent contamination.

This compound, a deuterium-labeled analogue of the HIV-1 protease inhibitor Fosamprenavir, requires careful handling due to its potential health hazards.[1][2] While specific toxicity data for the deuterated form is limited, the safety protocols for the parent compound, Fosamprenavir Calcium, serve as a robust guideline. Fosamprenavir is suspected of causing cancer and may damage fertility or the unborn child.[3][4] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required equipment for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesChemotherapy-rated, powder-free nitrile gloves.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[5][6]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tight-fitting (elastic or knit).Protects skin and personal clothing from contamination.[6]
Eye Protection Safety Goggles with Side Shields or Face ShieldANSI Z87.1-compliant.Protects mucous membranes of the eyes from splashes of the compound.[7]
Respiratory Protection NIOSH-approved N95 Respirator or higher-Required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling and Disposal

A systematic workflow is crucial for the safe handling and disposal of this compound. The following diagram and procedural steps outline the recommended process.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve transport Transport in Sealed Container dissolve->transport decontaminate_surfaces Decontaminate Surfaces transport->decontaminate_surfaces dispose_solid Dispose of Solid Waste in Hazardous Waste decontaminate_surfaces->dispose_solid dispose_liquid Dispose of Liquid Waste in Hazardous Waste decontaminate_surfaces->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

I. Preparation

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Gather Personal Protective Equipment (PPE): Before handling the compound, assemble all necessary PPE as outlined in the table above.

  • Don PPE: Put on all required PPE in the correct order, ensuring a proper fit.

II. Handling

  • Weighing: If working with the solid form, weigh the compound in a ventilated enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, handle with care to avoid splashes.

  • Transportation: If the compound or its solutions need to be moved, use sealed, secondary containers to prevent spills.

III. Disposal

  • Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, and any contaminated labware, must be disposed of as hazardous waste in clearly labeled containers.

  • Liquid Waste: Unused solutions containing this compound should be collected and disposed of as hazardous chemical waste, following institutional guidelines. Do not pour down the drain.[3]

  • Doff PPE: Remove PPE in a manner that avoids self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]

By implementing these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.